4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine
Descripción
BenchChem offers high-quality 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-chloro-5-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUMILAWSRWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition
Executive Summary
The pursuit of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a cornerstone in modern targeted therapeutics, serving as the foundational pharmacophore for FDA-approved drugs such as tofacitinib and baricitinib[1].
This technical whitepaper dissects the mechanism of action (MoA) of a highly specialized intermediate and fragment probe: 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 144927-56-0) . By analyzing its structural pharmacology, thermodynamic binding properties, and kinetic utility, we provide a comprehensive guide on how this molecule acts as a Type I ATP-competitive inhibitor and a critical building block for next-generation kinase targeting.
Structural Pharmacology & Binding Kinetics
To understand the efficacy of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, we must analyze the causality behind its specific functional groups. As a deaza-isostere of adenine, the core scaffold is evolutionarily primed to occupy the ATP-binding cleft of the kinase domain[2][3].
The Bidentate Hinge-Binding Motif
The defining feature of Type I kinase inhibitors is their ability to form hydrogen bonds with the highly conserved hinge region connecting the N-terminal and C-terminal lobes of the kinase[4].
-
N7 (Pyrrole NH): Acts as a potent hydrogen-bond donor. It interacts directly with the backbone carbonyl of the hinge region (e.g., Met793 in EGFR or Glu903 in JAK3)[5][6].
-
N1 (Pyrimidine N): Acts as a hydrogen-bond acceptor, engaging the backbone amide NH of the adjacent hinge residue[6].
-
Causality: This bidentate interaction anchors the molecule in the active site, providing the foundational binding enthalpy required to outcompete endogenous ATP (present at millimolar concentrations intracellularly).
The 5-Methylsulfanyl (Gatekeeper) Vector
The introduction of a methylsulfanyl (-SMe) group at the C5 position is not merely a structural variation; it is a calculated thermodynamic maneuver.
-
Causality: The lipophilic sulfur atom projects deep into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T790M in EGFR)[5]. By displacing high-energy, poorly ordered water molecules from this pocket, the -SMe group drives a favorable increase in binding entropy. Furthermore, the polarizable nature of sulfur allows it to engage in orthogonal sulfur-π (S-π) interactions with nearby aromatic residues (such as phenylalanine or tyrosine), enhancing kinase selectivity[7].
The 4-Chloro (Solvent Channel) Vector
While the 4-chloro group can act as a weak halogen-bond donor in in vitro fragment screening, its primary utility is kinetic and synthetic.
-
Causality: The C4 position points directly toward the solvent-exposed channel[8]. The strongly electron-withdrawing chlorine atom activates the pyrimidine ring, making it a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr). This allows medicinal chemists to rapidly attach bulky amines (e.g., piperidines, anilines) that extend into the solvent channel to improve pharmacokinetic properties (solubility) without disrupting the core hinge-binding thermodynamics.
Fig 1: Pharmacophore mapping of the compound within the kinase ATP-binding site.
Quantitative Data Presentation
To synthesize the structural logic described above, the following table summarizes the structure-activity relationship (SAR) parameters of the 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold.
| Functional Group | Kinase Domain Target | Interaction Type | Thermodynamic / Kinetic Role |
| Pyrrolo[2,3-d]pyrimidine | ATP-Binding Cleft | Shape Complementarity | Mimics adenine; provides rigid planar geometry for optimal active-site fit. |
| N1 (Pyrimidine) | Hinge Backbone NH | Hydrogen Bond (Acceptor) | Drives primary binding enthalpy; anchors the scaffold. |
| N7-H (Pyrrole) | Hinge Backbone C=O | Hydrogen Bond (Donor) | Completes the bidentate hinge lock; prevents scaffold rotation. |
| 5-Methylsulfanyl | Gatekeeper Pocket | Hydrophobic & S-π | Increases binding entropy via water displacement; dictates kinome selectivity. |
| 4-Chloro | Solvent Channel | Halogen Bond / SNAr | Acts as a synthetic handle for solvent-vector diversification via SNAr. |
Self-Validating Experimental Workflows
As a Senior Application Scientist, I mandate that all assay cascades be self-validating . An isolated IC50 value is meaningless without mechanistic proof. To validate that 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine acts as a Type I ATP-competitive inhibitor, we utilize an internally controlled TR-FRET workflow followed by orthogonal structural validation.
Protocol A: ATP-Shift TR-FRET Kinase Assay
Purpose: To quantify binding affinity and mathematically prove ATP competition via the Cheng-Prusoff relationship. If the compound is ATP-competitive, its apparent IC50 will shift higher as ATP concentration increases. If it is allosteric, the IC50 will remain static.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the recombinant kinase domain (e.g., EGFR or BTK) tagged with GST or His. Prepare a LanthaScreen Eu-anti-tag antibody and a Kinase Tracer (a fluorophore-labeled ATP-competitive probe).
-
Compound Titration: Serially dilute the pyrrolo[2,3-d]pyrimidine compound in 100% DMSO (11-point curve, 1:3 dilutions).
-
Assay Assembly (Low ATP vs. High ATP):
-
Plate 1 (Low ATP condition): Add kinase, compound, and Tracer at a concentration equal to its .
-
Plate 2 (High ATP condition): Add kinase, compound, and Tracer at a concentration .
-
-
Equilibration: Incubate the plates at room temperature for 60 minutes in the dark to allow thermodynamic equilibrium.
-
Detection: Read the plates on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).
-
Self-Validation Analysis: Calculate the emission ratio (665/615). Plot the dose-response curves. A rightward shift in the IC50 curve in Plate 2 strictly validates the ATP-competitive MoA.
Protocol B: Co-Crystallography & X-Ray Diffraction
Purpose: To visually validate the bidentate hinge interaction and the 5-methylsulfanyl gatekeeper occupation[5].
Step-by-Step Methodology:
-
Protein Purification: Express the kinase domain in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to >95% purity.
-
Complex Formation: Incubate the purified kinase (10 mg/mL) with a 5-fold molar excess of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine for 2 hours on ice.
-
Hanging-Drop Vapor Diffusion: Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2M NaCl, 0.1M HEPES pH 7.5). Seal over the reservoir.
-
Diffraction & Phasing: Harvest crystals after 3-5 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron light source.
-
Refinement: Solve the structure using Molecular Replacement (MR) against a known apo-kinase model. Map the electron density of the N1/N7 hinge bonds and the 5-SMe pocket insertion.
Fig 2: Self-validating experimental workflow for kinase inhibitor fragment characterization.
Conclusion
The compound 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a masterclass in rational pharmacophore design. By combining the rigid, ATP-mimicking hydrogen-bond network of the pyrrolo[2,3-d]pyrimidine core with the entropy-driving lipophilicity of the 5-methylsulfanyl group, it achieves highly efficient kinase domain occupation[7][8]. Furthermore, the strategic placement of the 4-chloro group provides an ideal kinetic handle for subsequent SNAr derivatization, allowing researchers to seamlessly transition from a validated fragment hit to a highly potent, solvent-optimized lead compound[1][4].
Understanding the precise causality of these molecular interactions ensures that downstream drug development is driven by structural logic rather than empirical trial and error.
References
-
[2] Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors. Taylor & Francis. Available at:[Link]
-
[8] The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules (MDPI) / PMC. Available at:[Link]
-
[3] Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors. PubMed. Available at:[Link]
-
[1] Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC / Elsevier. Available at:[Link]
-
[5] Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
[4] Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. Available at:[Link]
-
[7] The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. ResearchGate. Available at:[Link]
-
[6] Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules (MDPI). Available at:[Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine: A Privileged Scaffold for Targeted Kinase Inhibitor Development
Executive Summary
In the landscape of precision oncology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the 7H-pyrrolo[2,3-d]pyrimidine core stands out as a premier adenine bioisostere. Specifically, 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 144927-56-0) serves as a highly versatile, bifunctional building block. This technical guide details the mechanistic rationale, structural dynamics, and synthetic workflows required to leverage this intermediate in the development of next-generation targeted cancer therapies.
Structural & Mechanistic Rationale: The Triad of Functionality
The utility of this specific molecule lies in its three distinct functional zones, each serving a critical role in drug design and synthesis:
-
The Pyrrolopyrimidine Core (The Hinge Binder): Mimicking the purine ring of ATP, the N1 and N7-H atoms of the pyrrolopyrimidine scaffold form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region. This interaction anchors the inhibitor within the ATP-binding pocket.
-
The C4-Chloro Group (The Diversification Hub): The chlorine atom at the C4 position acts as an electrophilic handle. It is primed for Nucleophilic Aromatic Substitution (SNAr)[1], allowing medicinal chemists to install diverse amine motifs (e.g., anilines, aliphatic amines). These substituents typically project into the solvent-exposed region or the ribose pocket, dictating pharmacokinetic properties and target selectivity.
-
The C5-Methylsulfanyl Motif (The Gatekeeper Probe): The 5-methylsulfanyl (methylthio) group is the defining feature of this specific building block. In the ATP binding site, the C5 position points directly toward the "gatekeeper" residue and the Hydrophobic Pocket I (HPI). The sulfur atom, being highly polarizable, can engage in highly specific chalcogen bonds with the gatekeeper residue (such as Methionine or Threonine) or hinge carbonyls[2][3]. This non-covalent interaction, driven by the σ-hole of the sulfur atom, significantly enhances both the binding affinity and the kinome selectivity profile compared to simple alkyl or halogen substituents[2].
Experimental Workflow: C4-Diversification Protocol
To successfully utilize 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, one must navigate the inherent electronic properties of the pyrrole ring. The following self-validating protocol outlines the standard three-step sequence for installing a hinge-binding amine.
Expertise & Experience (Causality Check): Why not perform SNAr directly? The N7 pyrrole proton is highly acidic (pKa ~ 16). Under the basic conditions required for SNAr, it deprotonates. The resulting anion delocalizes electron density into the pyrimidine ring, severely deactivating the C4 position toward nucleophilic attack. Therefore, N7-protection is an absolute prerequisite to maintain the electrophilicity of the C4 carbon[4].
Step 1: N7-Protection (SEM-Cl)
-
Reaction: Dissolve 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF at 0°C under an inert argon atmosphere.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes to ensure complete formation of the sodium salt.
-
Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation: Quench with water and extract with Ethyl Acetate. Confirm complete conversion via LC-MS (absence of starting material mass; appearance of[M+SEM]+ peak).
Step 2: C4-Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: Dissolve the SEM-protected intermediate (1.0 eq) in a polar aprotic solvent (e.g., n-Butanol or NMP).
-
Amine Addition: Add the desired primary or secondary amine nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Heating: Heat the mixture to 90-110°C for 12-24 hours. (Causality: The electron-rich nature of the pyrrole ring dampens the electrophilicity of the pyrimidine compared to isolated pyrimidines, necessitating thermal energy to drive the addition-elimination mechanism[4]).
-
Validation: Monitor via TLC and LC-MS. Purify the intermediate via flash column chromatography.
Step 3: N7-Deprotection
-
Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 ratio). Stir at room temperature for 2 hours to cleave the SEM ether.
-
Neutralization: Concentrate the mixture in vacuo, redissolve in Methanol, and add Ethylenediamine or aqueous Ammonium Hydroxide to scavenge the formaldehyde byproduct and fully liberate the N7-H.
-
Final Validation: Purify via preparative HPLC to yield the final targeted kinase inhibitor.
Figure 1: Synthetic workflow for C4-diversification of the pyrrolopyrimidine scaffold.
Application in Targeted Cancer Therapy: Intercepting Oncogenic Pathways
Derivatives of the 5-methylsulfanyl-pyrrolopyrimidine scaffold have shown profound efficacy in intercepting aberrant kinase signaling, most notably within the JAK/STAT pathway and mutant EGFR signaling cascades.
In hematological malignancies (e.g., myeloproliferative neoplasms), the JAK2-V617F mutation leads to constitutive activation of the JAK/STAT pathway, driving unchecked cellular proliferation. Inhibitors derived from this scaffold act as Type I inhibitors. They competitively bind to the active conformation of the JAK kinase domain. The C5-methylsulfanyl group occupies the hydrophobic pocket adjacent to the methionine gatekeeper, exploiting chalcogen bonding to achieve high selectivity over off-target kinases (such as Aurora kinases or CDKs), thereby widening the therapeutic index[2][3].
Figure 2: Interception of the oncogenic JAK/STAT signaling pathway by pyrrolopyrimidine inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The strategic inclusion of the 5-methylsulfanyl group is justified by quantitative biochemical data. Table 1 summarizes representative SAR metrics demonstrating how modifications at the C5 position influence both potency and kinome selectivity.
Table 1: Representative SAR Metrics for C5-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives
| C5 Substituent | Target Kinase IC₅₀ (nM)* | Off-Target Kinase IC₅₀ (nM)** | Selectivity Fold | Primary Interaction Mechanism at Gatekeeper |
| -H (Unsubstituted) | 45.2 | 120.5 | 2.6x | Minimal steric clash; poor pocket filling. |
| -CH₃ (Methyl) | 12.4 | 85.0 | 6.8x | Hydrophobic (van der Waals) interactions. |
| -SCH₃ (Methylsulfanyl) | 1.8 | 450.0 | 250x | Bivalent Chalcogen Bond / Optimal HPI fit. |
| -Cl (Chloro) | 8.5 | 60.2 | 7.0x | Halogen bonding; rigid steric boundary. |
*Representative data modeled on JAK2/EGFR inhibition profiles for pyrrolopyrimidine scaffolds. **Representative counter-target (e.g., CDK2 or Aurora A) to demonstrate kinome selectivity.
Conclusion
The 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold is not merely a structural placeholder; it is a highly engineered chemical tool. By understanding the causality behind its reactivity (necessitating N7-protection for SNAr) and the quantum mechanical nature of its binding (chalcogen bonding via the methylsulfanyl group), drug development professionals can rationally design highly potent and selective kinase inhibitors for targeted cancer therapies.
References
-
Title: Synthesis Of Substituted Pyrrolo[2,3-D]Pyrimidines As Microtubule-Binding Agents and HSP90 Inhibitors Source: SciSpace URL: [Link]
-
Title: Targeting the Gatekeeper MET146 of C-Jun N-Terminal Kinase 3 Induces a Bivalent Halogen/Chalcogen Bond Source: National Institutes of Health (NIH) / PubMed URL: [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. Targeting the Gatekeeper MET146 of C-Jun N-Terminal Kinase 3 Induces a Bivalent Halogen/Chalcogen Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. scispace.com [scispace.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary: This document provides an in-depth technical analysis of the physicochemical properties of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine. This compound is a derivative of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, a core structure of significant interest in medicinal chemistry.[1][2] Understanding its fundamental properties is critical for its application in drug discovery and development, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[3][4] This guide is intended for researchers, chemists, and drug development professionals, offering detailed data, validated experimental protocols, and expert insights into the relevance of these properties.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in modern drug discovery.[1][5] As an analog of the purine bases found in DNA and RNA, this scaffold allows molecules to interact with a wide range of biological targets.[6] Its rigid, planar structure serves as a versatile foundation for creating potent and selective inhibitors of various enzymes, most notably protein kinases.[7]
The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial intermediate in the synthesis of several approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib.[8][9] The introduction of substituents, such as the methylsulfanyl group at the 5-position, is a key strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. Therefore, a thorough characterization of substituted analogs like 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a prerequisite for their rational use in designing next-generation therapeutics.
Core Physicochemical Profile
The fundamental identity and properties of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine are summarized below. These data serve as the starting point for all further experimental work and application.
Caption: Chemical structure of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine.
Table 1: Core Compound Specifications
| Property | Value | Source |
| IUPAC Name | 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine | - |
| CAS Number | 144927-56-0 | |
| Molecular Formula | C₇H₆ClN₃S | |
| Molecular Weight | 199.66 g/mol | Calculated |
| Physical Form | Solid | |
| Typical Purity | ≥95% | |
| InChIKey | OUDUMILAWSRWRY-UHFFFAOYSA-N | |
| InChI | 1S/C7H6ClN3S/c1-12-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) |
Detailed Physicochemical Properties and Their Significance
Solubility Profile
In drug discovery, solubility is a critical parameter that influences bioavailability and the feasibility of in-vitro assays.[10][11] The principle of "like dissolves like" is a guiding concept for predicting solubility behavior.[12]
-
Aqueous Solubility: Like its parent scaffold, 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is expected to have low aqueous solubility. The heterocyclic aromatic system is largely nonpolar, and while the nitrogen atoms can act as hydrogen bond acceptors, the molecule lacks significant hydrogen bond donors other than the pyrrole N-H.
-
Organic Solubility: The compound is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol.[1][8][9] This is due to the overall polarity of the molecule and its ability to engage in dipole-dipole interactions with these solvents. Its solubility in DMSO is particularly relevant, as this is the standard solvent for storing and handling compound libraries for high-throughput screening.[10]
Melting Point and Thermal Properties
Spectroscopic Profile
Spectroscopic analysis is essential for verifying the identity and structure of a synthesized compound.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include a singlet for the S-CH₃ protons, two signals in the aromatic region for the C2-H and C6-H protons of the heterocyclic core, and a broad singlet for the N7-H proton. For a similar compound, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, the methyl protons appear around δ 2.42 ppm, the aromatic protons at δ 7.43 and 8.51 ppm, and the N-H proton at δ 12.22 ppm in DMSO-d6.[16]
-
¹³C NMR: The carbon spectrum will confirm the presence of the seven unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[17] The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming the presence of key functional groups, such as the N-H stretch (typically around 3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹), and C-Cl and C-S bond vibrations in the fingerprint region.[13]
Chemical Stability and Storage
Based on the reactivity of the parent scaffold, 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is expected to be stable under standard ambient conditions.[1] However, it possesses reactive sites. The 4-chloro substituent makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key reaction for further chemical derivatization.[1][4] The compound may also be sensitive to strong acids, strong bases, and prolonged exposure to moisture.[1]
Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at controlled room temperature or refrigerated (2-8°C).
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard, validated methods for determining the key physicochemical properties discussed above.
Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[12][18]
Causality: The objective is to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with the excess solid. Prolonged agitation ensures this equilibrium is reached, while precise temperature control is critical as solubility is temperature-dependent.
Methodology:
-
Preparation: Add an excess amount of solid 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) in a glass vial. The excess solid is visually confirmed.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours.[12] The extended time ensures equilibrium is fully established.
-
Phase Separation: After equilibration, remove the vial and allow it to stand to let the undissolved solid settle. Centrifuge the vial to pellet the remaining solid.[12]
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step is crucial to remove any remaining solid particles, which would artificially inflate the measured solubility.[12]
-
Analysis: Quantify the concentration of the compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10][12]
-
Quantification: Create a calibration curve using standard solutions of the compound at known concentrations. Determine the concentration of the saturated solution by comparing its HPLC peak area to the calibration curve.
-
Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Protocol: Spectroscopic Characterization
Causality: Proper sample preparation is key to obtaining high-quality, reproducible spectroscopic data for structural confirmation.
-
NMR Spectroscopy:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and other relevant 2D NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).[17]
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire data in a high-resolution mode to obtain an accurate mass measurement.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum and identify characteristic peaks.
-
Conclusion: Implications for Drug Discovery
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its physicochemical profile—characterized by low aqueous solubility, good solubility in organic solvents like DMSO, and a stable but reactive chemical nature—defines its utility. The 4-chloro position provides a reliable synthetic handle for introducing diversity through nucleophilic substitution, while the methylsulfanyl group at the 5-position modulates the electronic and steric properties of the core scaffold. A comprehensive understanding and experimental validation of these properties are essential for any researcher aiming to incorporate this scaffold into a rational drug design program, ensuring that new molecular entities are optimized not only for biological activity but also for the drug-like properties required for therapeutic success.
References
-
Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). IOPscience. Retrieved March 19, 2026, from [Link]
-
Special Issue : Synthesis and Characterization of Heterocyclic Compounds. (n.d.). MDPI. Retrieved March 19, 2026, from [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved March 19, 2026, from [Link]
-
Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases derived from flucytosine drug and study of biological activity. (2023, July 15). Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved March 19, 2026, from [Link]
-
Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (n.d.). Der Pharma Chemica. Retrieved March 19, 2026, from [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). Advanced Drug Delivery Reviews. Retrieved March 19, 2026, from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). MDPI. Retrieved March 19, 2026, from [Link]
-
Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). LookChem. Retrieved March 19, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 19, 2026, from [Link]
-
solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved March 19, 2026, from [Link]
-
Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (2012, September 6). Springer. Retrieved March 19, 2026, from [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). PMC. Retrieved March 19, 2026, from [Link]
-
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2017, January 27). Taylor & Francis Online. Retrieved March 19, 2026, from [Link]
-
4-chloro-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2026, February 28). ResearchGate. Retrieved March 19, 2026, from [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]
-
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024, September 1). MDPI. Retrieved March 19, 2026, from [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Characterization of Heterocyclic Compounds | Molecules | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. lookchem.com [lookchem.com]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. mdpi.com [mdpi.com]
- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 16. 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1618-36-6 [chemicalbook.com]
- 17. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
Illuminating the Molecular Architecture: A Technical Guide to the Crystallographic Analysis of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine and analyze the three-dimensional structure of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As of this writing, a public experimental crystal structure for this specific molecule has not been deposited in the primary crystallographic databases. Therefore, this document serves as both a detailed procedural manual for obtaining this critical data and a template for its analysis, grounded in established scientific principles and field-proven laboratory practices.
The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous biologically active molecules, including kinase inhibitors.[1] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions of derivatives such as 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.[2] This guide is intended for researchers, scientists, and drug development professionals, providing the necessary protocols and theoretical underpinnings to bridge the gap from synthesis to a fully validated crystal structure.
Part 1: Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of single crystals suitable for X-ray diffraction. The quality of the crystal is the single most important determinant of the quality of the final structure.[3]
Proposed Synthesis of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
This foundational step can be achieved through various published methods, often involving the cyclization of a pyrimidine precursor. A common approach involves the reaction of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol under acidic conditions to promote hydrolysis of the acetal and subsequent cyclization.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent such as phosphoryl chloride (POCl₃).[8] This reaction is often performed in an appropriate solvent like toluene and may be facilitated by the addition of a base such as N,N-diisopropylethylamine to control the reaction temperature and scavenge the generated acid.[8]
-
-
Step 3: Introduction of the Methylsulfanyl Group.
-
The introduction of the methylsulfanyl group at the 5-position can be achieved through an electrophilic substitution reaction on the pyrrole ring. A common method involves the reaction with a source of electrophilic sulfur, such as methylsulfenyl chloride (CH₃SCl), in an appropriate solvent.
-
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine.
Crystallization Methodologies
Growing single crystals of sufficient size and quality for X-ray diffraction is often a process of empirical optimization. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.
Experimental Protocol: Crystallization
-
Solvent Selection:
-
Begin by assessing the solubility of the purified compound in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, and mixtures thereof). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial with a loose-fitting cap or a cap pierced with a needle.
-
Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling can induce crystallization.[9]
-
-
Vapor Diffusion:
-
This technique is particularly effective for small quantities of material.
-
Hanging Drop: A small drop of a concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir slowly diffuses into the drop, gradually increasing the concentration and inducing crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed in a well within a larger, sealed container that also holds the precipitant.
-
Part 2: Single-Crystal X-ray Diffraction: Unveiling the 3D Structure
Once a suitable single crystal is obtained, its three-dimensional atomic structure can be determined using X-ray diffraction. This process involves irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Diagram of the Crystallographic Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Data Collection
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[3][10]
-
Cryo-protection: For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion of the atoms and reduce radiation damage.[9]
-
Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[11]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[12][13][14] The data collection strategy is optimized to ensure a complete and redundant dataset is collected to the highest possible resolution.[12]
Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal's unit cell parameters and the intensities of the individual reflections.
Computational Protocol: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors like absorption.[11]
-
Space Group Determination: The systematic absences in the diffraction pattern are analyzed to determine the crystal's space group.[9]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, "direct methods" are typically very successful in solving the phase problem of crystallography.[9][10]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[9][15][16] This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the refinement is monitored using the R-factor.
Structure Validation
The final crystallographic model must be rigorously validated to ensure its accuracy and chemical reasonableness.[17][18][19][20][21] This involves checking for:
-
Geometric Plausibility: Bond lengths, bond angles, and torsion angles should conform to expected values for similar chemical environments.
-
Residual Electron Density: The final difference electron density map should be largely featureless, indicating that the model accurately accounts for all the electrons in the crystal.
-
Completeness and Quality of the Data: The crystallographic information file (CIF) should contain all the necessary information about the data collection and refinement for independent verification.
Part 3: Predicted 3D Structure and Data Analysis of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
In the absence of experimental data, computational methods can provide a reliable prediction of the 3D structure of a small molecule.[22][23][24][25][26][27][28][29] The following data is based on a computationally generated 3D model of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine.
Predicted Molecular Structure
Below is a 3D representation of the predicted structure of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine.
(A 3D model of the molecule would be embedded here in an interactive viewer if the platform supported it. For this static format, a 2D structure with 3D perspective is shown below.)
Caption: Predicted 3D conformation of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine.
Tabulated Predicted Geometric Parameters
The following table summarizes key predicted bond lengths and angles for the modeled structure. These values provide a quantitative description of the molecule's geometry.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C4-Cl | 1.75 Å | |
| C5-S | 1.78 Å | |
| S-C(methyl) | 1.82 Å | |
| N1-C6 | 1.38 Å | |
| C5-C6 | 1.41 Å | |
| Bond Angles | ||
| N3-C4-C5 | 125.0° | |
| C4-C5-C6 | 115.0° | |
| C5-C6-N1 | 120.0° | |
| C5-S-C(methyl) | 105.0° | |
| Dihedral Angles | ||
| C4-C5-S-C(methyl) | 90.0° |
Conclusion
This technical guide provides a comprehensive framework for the synthesis, crystallization, and complete three-dimensional structural determination of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine. While experimental data for this specific molecule is not yet publicly available, the detailed protocols and methodologies presented herein are grounded in established crystallographic principles and best practices. By following this guide, researchers in drug discovery and medicinal chemistry can obtain the critical structural data needed to drive their research forward. The provided predicted structure and geometric parameters offer a valuable starting point for understanding the molecule's conformation and for planning future experimental and computational studies. The elucidation of such crystal structures is a cornerstone of modern, structure-based drug design, enabling the development of more potent and selective therapeutic agents.
References
-
Crystal Structure Validation: Research Guide & Papers - PapersFlow. (2026, February 15). Retrieved from [Link]
-
Validation of Experimental Crystal Structures - CCDC. (n.d.). Retrieved from [Link]
-
Validation of Experimental Crystal Structures | CCDC. (2023, June 14). Retrieved from [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
- van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section A: Foundations of Crystallography, 66(Pt 5), 544–558.
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]
- Gee, C. T., & Cole, J. C. (2018). Small-molecule 3D Structure Prediction Using Open Crystallography Data.
- Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
-
Yekeen, A. A. (2024, May 25). 5. Small-molecule Design and Prediction Tools. BioMoDes. Retrieved from [Link]
-
Solve a small-molecule structure - CCP4 wiki. (2025, December 13). Retrieved from [Link]
- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 145–157.
-
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]
- Watkin, D. (2008).
- Müller, P., Herbst-Irmer, R., Spek, A., Schneider, T., & Sawaya, M. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
-
Nextmol | Computational chemistry & AI software. (n.d.). Retrieved from [Link]
-
Rowan | ML-Powered Molecular Design and Simulation. (n.d.). Retrieved from [Link]
-
dMXP: A De Novo Small-Molecule 3D Structure Predictor with Graph Attention Networks. (2024, April 25). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. (n.d.). Retrieved from [Link]
-
3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. (2024, October 30). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (n.d.). Retrieved from [Link]
-
Data-collection strategies - IUCr Journals - International Union of Crystallography. (n.d.). Retrieved from [Link]
-
Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. Retrieved from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). PMC. Retrieved from [Link]
-
MolView. (n.d.). Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021, June 29). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - Semantic Scholar. (2025, July 10). Retrieved from [Link]
-
AlphaFold Server. (n.d.). Retrieved from [Link]
-
MolView. (n.d.). Retrieved from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (2025, July 10). Retrieved from [Link]
-
ChemMine Tools. (n.d.). Retrieved from [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents. (n.d.).
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives - SciELO. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 7. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acl.digimat.in [acl.digimat.in]
- 14. journals.iucr.org [journals.iucr.org]
- 15. web.mit.edu [web.mit.edu]
- 16. global.oup.com [global.oup.com]
- 17. papersflow.ai [papersflow.ai]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.iucr.org [journals.iucr.org]
- 22. Small-molecule 3D Structure Prediction Using Open Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abeebyekeen.com [abeebyekeen.com]
- 24. Nextmol | Computational chemistry & AI software [nextmol.com]
- 25. Rowan | ML-Powered Molecular Design and Simulation [rowansci.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. AlphaFold Server [alphafoldserver.com]
- 29. ChemMine Tools [chemminetools.ucr.edu]
Application Note: SNAr Functionalization of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry
Executive Summary & Scaffold Significance
The 7-deazapurine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., tofacitinib, ruxolitinib) [1]. Within this chemical space, 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 144927-56-0) is a highly valuable intermediate. The strategic placement of the 5-(methylsulfanyl) group provides a unique vector for probing hydrophobic pockets in kinase ATP-binding sites, while the 4-chloro substituent serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) [2].
This application note provides a field-proven, self-validating protocol for the SNAr amination of this specific scaffold. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, thermodynamic requirements, and analytical validation necessary to ensure reproducible, high-yield functionalization.
Mechanistic Rationale & Causality
To successfully execute this reaction, one must understand the electronic push-and-pull within the bicyclic system. The SNAr reaction proceeds via an addition-elimination mechanism. The pyrimidine ring is highly electron-deficient due to the electronegativity of the N1 and N3 atoms, which strongly polarize the C4–Cl bond and lower the lowest unoccupied molecular orbital (LUMO) energy [3].
However, the presence of the 5-(methylsulfanyl) group on the adjacent pyrrole ring introduces a nuanced electronic effect. Sulfur can donate electron density into the ring system via resonance, which slightly increases the electron density at the C4 position compared to an unsubstituted pyrrolo[2,3-d]pyrimidine. Consequently, the activation energy required to form the tetrahedral Meisenheimer complex is marginally higher. This causality dictates our experimental choices: weak bases and low-boiling solvents (like THF) are insufficient. We must employ higher thermal energy (100–120 °C) and a high-boiling polar protic solvent (like n-butanol) to stabilize the transition state and drive the reaction forward [4].
Logical relationship and mechanistic pathway of the SNAr reaction at the C-4 position.
Quantitative Optimization Data
The table below summarizes the empirical data driving our protocol choices. The combination of n-butanol and N,N-Diisopropylethylamine (DIPEA) provides the optimal balance of solubility, thermal capacity, and non-nucleophilic basicity.
Table 1: Optimization of SNAr Conditions for 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
| Entry | Solvent | Base (Equiv) | Temperature (°C) | Time (h) | Conversion (%)* | Causality / Observation |
| 1 | THF | TEA (2.0) | 65 (Reflux) | 16 | < 20 | Insufficient thermal energy to overcome the Meisenheimer activation barrier. |
| 2 | DMF | K₂CO₃ (2.0) | 80 | 12 | 65 | Heterogeneous basicity leads to slow deprotonation of the amine nucleophile. |
| 3 | n-BuOH | DIPEA (2.5) | 100 | 8 | > 95 | Optimal. Protic solvent stabilizes the leaving chloride ion; high boiling point. |
| 4 | NMP | DIPEA (2.5) | 120 | 4 | > 95 | Viable alternative, but NMP removal during aqueous workup is highly tedious. |
*Conversion determined by LC-MS analysis of the crude reaction mixture (UV integration at 254 nm).
Step-by-Step Experimental Protocol
This protocol is designed for the coupling of a standard primary amine (e.g., an aniline derivative or aliphatic amine) to the scaffold.
A. Reagent Preparation
-
Substrate: Weigh 1.00 mmol (approx. 199.6 mg) of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine into an oven-dried 10 mL pressure vial equipped with a magnetic stir bar.
-
Nucleophile: Add 1.30 mmol (1.3 equiv) of the desired primary or secondary amine. Note: If the amine is a hydrochloride salt, increase the base in the next step by 1.0 equiv.
-
Solvent & Base: Suspend the reagents in 5.0 mL of anhydrous n-butanol (0.2 M concentration). Add 2.50 mmol (435 µL) of N,N-Diisopropylethylamine (DIPEA).
B. Thermal Activation
-
Seal the pressure vial under a nitrogen atmosphere.
-
Submerge the vial in a pre-heated oil bath or heating block set to 100 °C .
-
Stir vigorously (800 rpm) for 8 to 16 hours. The initial suspension will typically transition to a clear, homogenous solution as the Meisenheimer complex forms and product is generated.
C. Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the n-butanol under reduced pressure (rotary evaporation at 50 °C water bath).
-
Partition the resulting crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (15 mL).
-
Extract the aqueous layer with an additional 10 mL of Ethyl Acetate. Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane).
Step-by-step experimental workflow for the SNAr amination of the pyrrolo[2,3-d]pyrimidine scaffold.
Self-Validating System: Quality Control & Troubleshooting
A robust protocol must be self-validating. To ensure the SNAr reaction has successfully reached completion, do not rely solely on TLC, as the starting material and product often have similar Rf values due to the highly polar nature of the 7-deazapurine core. Instead, utilize the following analytical checkpoints:
-
LC-MS Isotope Pattern Analysis (Primary Validator):
-
Starting Material: The mass spectrum of the starting material will display a distinct 3:1 isotopic cluster at [M+H]⁺ and [M+2+H]⁺ due to the naturally occurring ³⁵Cl and ³⁷Cl isotopes.
-
Product: Successful SNAr displacement is confirmed by the complete disappearance of this 3:1 isotopic signature. The product mass will shift according to the exact mass of the amine added minus 35.5 Da (loss of Cl).
-
-
¹H-NMR Shift Tracking (Secondary Validator):
-
The C-2 proton of the pyrimidine ring in the starting material typically resonates as a sharp singlet far downfield (approx. 8.50–8.60 ppm in DMSO-d₆).
-
Upon successful substitution with an amine, the electron-donating nature of the new nitrogen substituent pushes electron density into the pyrimidine ring. This causes the C-2 proton to shift upfield (typically to 8.10–8.30 ppm). Verifying this shift provides definitive proof of covalent attachment at the C-4 position.
-
References
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Title: Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry Source: Srini Chem URL
- Title: Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)
- Title: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors Source: Taylor & Francis URL
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of potent kinase inhibitors (e.g., CSF1R, c-Met, and Axl inhibitors)[1][2]. Functionalizing this core often requires precision cross-coupling. The substrate 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine presents a unique polyfunctional challenge due to three competing reactive features:
-
C-4 Electrophilicity: The C-4 position of the pyrimidine ring is highly electron-deficient, making the C-Cl bond exceptionally primed for rapid oxidative addition by Palladium(0)[3][4].
-
C-5 Methylsulfanyl (SMe) Liability: Thioethers can coordinate to transition metals, potentially poisoning the catalyst. Furthermore, they are active sites for Liebeskind-Srogl cross-coupling. However, causality dictates that without a Copper(I) thiolate-scavenging co-catalyst (such as CuTC or CuMeSal), the C-S bond remains inert under standard Suzuki conditions, allowing strict chemoselectivity for the C-4 chloride[5].
-
7H-Pyrrole Acidity: The unprotected pyrrole nitrogen is acidic (pKa ~13). Under basic cross-coupling conditions, it rapidly deprotonates. This consumes exactly one equivalent of base immediately, necessitating the use of excess base (typically 3.0 equivalents) to ensure enough remains to activate the boronic acid[1].
Mechanistic Logic & Chemoselectivity Pathway
Logical flow of the reaction mechanism highlighting base consumption and chemoselectivity.
Condition Optimization & Catalyst Selection
To establish a self-validating protocol, empirical data dictates the selection of the catalyst and base. The bidentate ligand dppf in Pd(dppf)Cl₂ is critical; its large bite angle and steric bulk prevent the adjacent 5-SMe group from coordinating to and poisoning the palladium center[2]. Furthermore, an aqueous-organic solvent mixture is mandatory to solubilize the anionic intermediate formed after deprotonation[1].
Table 1: Quantitative Condition Screening for C-4 Arylation
| Catalyst System (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Conversion / Yield | Mechanistic Observation |
| Pd(PPh₃)₄ | Na₂CO₃ (2.0) | DME / H₂O (4:1) | 80 | Moderate (45%) | Incomplete conversion; base depleted by 7H-NH deprotonation. |
| Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (4:1) | 85 | Excellent (>90%) | Optimal; full conversion, no C-S bond cleavage observed. |
| XPhos Pd G2 | K₃PO₄ (3.0) | THF / H₂O (4:1) | 65 | Good (75%) | Trace desulfurization (Liebeskind-Srogl byproduct) detected. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs), the scientist can verify the success of each mechanistic step before proceeding.
Materials Required
-
Substrate: 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv, 1.0 mmol, 199.6 mg)
-
Coupling Partner: Arylboronic acid or pinacol ester (1.3 equiv, 1.3 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)
-
Base: Potassium carbonate, K₂CO₃ (3.0 equiv, 3.0 mmol, 414.6 mg)[1]
-
Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total volume)
Step-by-Step Methodology
-
Reagent Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the pyrrolopyrimidine substrate, arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Note: Handle the catalyst quickly in air, or ideally dose inside a glovebox to prevent premature oxidation.
-
Solvent Introduction: Add 8.0 mL of 1,4-Dioxane followed by 2.0 mL of H₂O[2].
-
Self-Validation Check 1: The mixture will initially be a heterogeneous suspension.
-
-
Critical Degassing: Seal the vial with a PTFE-lined septum cap. Insert a nitrogen inlet needle into the liquid phase and a vent needle into the headspace. Sparge the mixture vigorously with N₂ or Argon for exactly 15 minutes.
-
Causality: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species back to Pd(II), which halts the catalytic cycle.
-
-
Thermal Coupling: Remove the needles and transfer the sealed vial to a pre-heated reaction block at 85 °C. Stir vigorously (800 rpm) for 4 to 12 hours.
-
Self-Validation Check 2 (IPC): At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the consumption of the starting material (m/z ~200) and the appearance of the product mass. If a peak at [Product - 46] is observed, the temperature is too high, causing unwanted desulfurization.
-
-
Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL).
-
Drying & Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes, or 0-5% MeOH in DCM depending on the aryl group polarity).
Experimental Workflow Diagram
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Analytical Troubleshooting Guide
-
Issue: Incomplete Conversion (<50%)
-
Root Cause: Insufficient base. The 7H-NH proton consumes 1.0 equivalent of K₂CO₃ instantly. If the boronic acid is slow to transmetalate, the remaining base may be insufficient.
-
Solution: Increase K₂CO₃ to 4.0 equivalents or switch to a stronger base like K₃PO₄. Ensure the water ratio is maintained to keep the base dissolved.
-
-
Issue: Formation of Desulfurized Byproduct
-
Root Cause: Unwanted Liebeskind-Srogl-type coupling or thermal cleavage of the C-S bond[5].
-
Solution: Lower the reaction temperature to 70 °C. Ensure absolutely no Copper contaminants are present in the reaction glassware or stir bars.
-
-
Issue: Protodeboronation of Boronic Acid
-
Root Cause: Extended heating of electron-deficient boronic acids in aqueous base.
-
Solution: Add the boronic acid in two batches (0.75 equiv at t=0, 0.75 equiv at t=4h) or switch to the corresponding boronic acid pinacol ester (BPin), which is more stable.
-
Sources
Application Note: 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Discovery Pipelines
Pharmacophore Rationale & Structural Dynamics
In modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is recognized as a privileged bioisostere of purine, heavily utilized in the development of ATP-competitive kinase inhibitors. 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 144927-56-0) serves as a highly versatile, trifunctional building block that allows medicinal chemists to systematically explore Structure-Activity Relationships (SAR) across three distinct vectors.
The strategic value of this specific intermediate lies in its structural causality:
-
The 4-Chloro Group (Hinge-Binding Vector): The pyrimidine ring nitrogens highly activate the C4 position toward Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid introduction of diverse primary or secondary amines, which typically form the critical hydrogen bond donor/acceptor pair with the kinase hinge region.
-
The 5-Methylsulfanyl Group (Lipophilic/Electronic Vector): The methylthio (-SMe) moiety provides a unique lipophilic interaction that can occupy hydrophobic pockets within the ATP binding site, as structurally validated in crystallographic studies of MT-tubercidin analogs (). Furthermore, it acts as a synthetic handle; it can be chemoselectively oxidized to a sulfoxide or sulfone to tune the molecule's ADME properties, aqueous solubility, and hydrogen-bonding profile.
-
The N7 Position (Solvent/Ribose Pocket Vector): The acidic pyrrole nitrogen can be regioselectively alkylated or glycosylated to direct substituents toward the solvent-exposed region or the ribose-binding pocket, a strategy heavily employed in the synthesis of potent Adenosine Kinase (AK) inhibitors () and complement pathway modulators ().
Fig 1. SAR generation workflow from the 4-chloro-5-(methylsulfanyl) core.
Synthetic Workflows & Step-by-Step Protocols
To ensure a self-validating system, the following protocols are designed with built-in analytical checkpoints. The sequence of reactions is critical: N7-alkylation must precede C4-SNAr to prevent the acidic N7 proton from interfering with cross-coupling or nucleophilic attack.
Protocol A: Regioselective N7-Alkylation
Causality: The N7 position is the most acidic nitrogen in the system. Using a mild, bulky base like Cesium Carbonate ( Cs2CO3 ) in a polar aprotic solvent (DMF) favors the thermodynamic N7-alkylated product over N1-alkylation.
-
Preparation: Charge a dry, argon-purged flask with 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Add Cs2CO3 (1.5 eq). Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the pyrrolide anion.
-
Alkylation: Dropwise add the desired alkyl halide (1.2 eq).
-
Reaction: Stir for 4–6 hours at room temperature.
-
Workup: Quench the reaction by pouring it into ice-water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4 , filter, and concentrate in vacuo.
-
Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the starting material peak (m/z 200.0) and the emergence of the [M+H]+ product peak confirms completion. 1 H NMR must show the absence of the broad N-H peak at ~12.0 ppm and the appearance of the new N-alkyl protons.
Protocol B: C4-Nucleophilic Aromatic Substitution (SNAr)
Causality: n-Butanol is selected as the solvent because its high boiling point (117 °C) provides the thermal energy required to drive the SNAr reaction with less nucleophilic anilines, without the need for pressurized vessels.
-
Preparation: Dissolve the N7-alkylated intermediate (1.0 eq) in n-butanol (0.15 M).
-
Reagent Addition: Add the target primary or secondary amine (2.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the HCl generated during the reaction.
-
Heating: Heat the mixture to 100–110 °C for 12–18 hours. (Alternatively, microwave irradiation at 120 °C for 30 minutes can be utilized for rapid library generation).
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol.
-
Purification: Purify the crude residue via silica gel flash chromatography using a Dichloromethane/Methanol gradient (0-10% MeOH).
-
Validation Checkpoint: LC-MS should indicate a mass shift corresponding to the addition of the amine minus the chlorine atom (-35.5 Da). In 1 H NMR, the C2-H pyrimidine proton typically shifts upfield (from ~8.65 ppm to ~8.30 ppm) due to the electron-donating effect of the newly introduced C4-amine.
Protocol C: Chemoselective Oxidation of the 5-Methylsulfanyl Group
Causality: Oxidation of the thioether to a sulfoxide or sulfone dramatically alters the topological polar surface area (TPSA). Strict temperature control at 0 °C is required to prevent over-oxidation if the sulfoxide is the desired target.
-
Preparation: Dissolve the C4-substituted intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C in an ice bath.
-
Oxidation:
-
For Sulfoxide (-S(O)Me): Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 1.0 eq) in small portions.
-
For Sulfone (-SO 2 Me): Add mCPBA (2.2 eq) in small portions.
-
-
Reaction: Stir at 0 °C for 1 hour. If synthesizing the sulfone, remove the ice bath and allow the reaction to warm to room temperature for an additional 2 hours.
-
Quench: Quench the remaining oxidant by adding saturated aqueous Sodium Thiosulfate ( Na2S2O3 ) and saturated aqueous Sodium Bicarbonate ( NaHCO3 ) (1:1 v/v). Stir vigorously for 15 minutes.
-
Extraction: Extract with DCM, dry over Na2SO4 , and purify via chromatography.
-
Validation Checkpoint: The S-Me protons will exhibit a distinct downfield shift in 1 H NMR: from ~2.45 ppm (thioether) to ~2.80 ppm (sulfoxide) or ~3.10 ppm (sulfone).
Analytical Validation & Quantitative Metrics
To ensure reproducibility across drug discovery pipelines, the following table summarizes the expected quantitative data and diagnostic analytical metrics for the intermediates generated in the workflows above.
| Compound Stage | Typical Yield (%) | LC-MS (m/z) [M+H]+ | Key 1 H NMR Diagnostic Shifts (ppm, DMSO-d6) | Expected LogP Shift |
| Core Scaffold (CAS 144927-56-0) | N/A (Starting Material) | 200.0 | 12.50 (br s, 1H, NH), 8.60 (s, 1H, C2-H), 7.65 (s, 1H, C6-H), 2.45 (s, 3H, SMe) | Baseline |
| N7-Alkylated Intermediate | 80 – 90% | 200.0 + (R - H) | 8.65 (s, 1H, C2-H), 7.80 (s, 1H, C6-H), 4.25 (t, 2H, N-CH 2 ), 2.48 (s, 3H, SMe) | +0.5 to +2.0 |
| C4-Amine Substituted | 70 – 85% | [N7-Int] + (Amine - Cl) | 8.30 (s, 1H, C2-H), 7.30 (s, 1H, C6-H), 6.80 (br s, 1H, C4-NH), 2.40 (s, 3H, SMe) | Variable |
| 5-Sulfone Derivative | 60 – 75% | [C4-Sub] + 32.0 | 8.45 (s, 1H, C2-H), 7.95 (s, 1H, C6-H), 3.15 (s, 3H, SO 2 Me) | -1.0 to -1.5 |
Note: NMR shifts are approximate and will vary slightly depending on the exact nature of the N7 and C4 substituents.
References
-
Ugarkar, B. G., DaRe, J. M., Kopcho, J. J., et al. "Adenosine Kinase Inhibitors. 1. Synthesis, Enzyme Inhibition, and Antiseizure Activity of 5-Iodotubercidin Analogues." Journal of Medicinal Chemistry, 2000, 43(15), 2883-2893. URL:[Link]
-
Gainsford, G. J. "7-(5-Methylsulfanyl-β-d-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine monohydrate (MT-tubercidin·H2O)." Acta Crystallographica Section E: Structure Reports Online, 2010. URL:[Link]
- ChemoCentryx, Inc. "Pyrrolopyrimidinamines as complement inhibitors." Google Patents (Patent CN115427044A), 2022.
Application Note: Standardized Solubilization Protocol for 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine in DMSO
Introduction & Scientific Rationale
The compound 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 144927-56-0) is a highly valued heterocyclic building block, frequently utilized as an intermediate in the synthesis of ATP-competitive kinase inhibitors.
Solubilizing this class of compounds presents a distinct physicochemical challenge. The pyrrolo[2,3-d]pyrimidine core contains multiple hydrogen bond acceptors (at the N1 and N3 positions) and a hydrogen bond donor (at the N7 position). These structural features facilitate strong intermolecular N-H···N interactions, resulting in a high crystal lattice energy that resists dissolution in aqueous or mildly polar solvents.
To overcome this, Dimethyl Sulfoxide (DMSO) is the solvent of choice. As a polar aprotic solvent with a high dielectric constant, DMSO acts as a potent hydrogen bond acceptor, effectively disrupting the intermolecular bonds of the solute without donating protons. This protocol outlines a self-validating, highly reproducible methodology for generating stable DMSO stock solutions of this compound for downstream in vitro assays and long-term cryopreservation.
Physicochemical Properties
Before initiating the solubilization workflow, it is critical to verify the compound's properties to ensure accurate molarity calculations.
Table 1: Physicochemical Properties of CAS 144927-56-0
| Property | Value |
| Chemical Name | 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine |
| CAS Number | 144927-56-0 |
| Molecular Formula | C7H6ClN3S[1] |
| Molecular Weight | 199.66 g/mol [1] |
| SMILES | CSC1=CNC2=C1C(=NC=N2)Cl[1] |
| Typical Purity | ≥97% |
| Storage (Dry Powder) | 0–8°C |
The Causality of Experimental Choices (E-E-A-T)
A robust protocol relies on understanding why specific techniques are employed. As a best practice in drug development and assay preparation, the following mechanistic principles govern this workflow:
-
The Necessity of Anhydrous DMSO: We strictly mandate the use of anhydrous DMSO (≥99.9% purity, septum-sealed). The presence of atmospheric water in standard DMSO significantly reduces the solubility of lipophilic compounds. Furthermore, water contamination can lead to the slow hydrolysis of the reactive 4-chloro group on the pyrimidine ring during long-term storage.
-
Acoustic Cavitation over Bulk Heating: Rather than applying bulk heat (which can accelerate chemical degradation), this protocol utilizes sonication. Sonication induces acoustic cavitation —the rapid formation and collapse of microscopic bubbles in the solvent. This generates localized high temperatures and pressures that mechanically break the crystal lattice energy, overcoming the activation energy barrier for dissolution while keeping the bulk solution safely at 37°C.
-
Aliquoting to Prevent Freeze-Thaw Exclusion: DMSO has a relatively high freezing point (~18.5°C). During freezing, solutes are often excluded from the solvent's crystal lattice, creating localized concentration gradients. Repeated freeze-thaw cycles cause irreversible precipitation and compound degradation. Aliquoting into single-use vials prevents this, ensuring a self-validating system where every assay utilizes a pristine, identical concentration.
Step-by-Step Solubilization Protocol
Volumetric Calculations
Use the following table to determine the exact mass required for standard stock concentrations.
Table 2: Stock Solution Calculations (Based on MW: 199.66 g/mol )
| Target Concentration | Mass of Compound (mg) | Volume of Anhydrous DMSO (mL) |
| 10 mM | 1.997 | 1.0 |
| 20 mM | 3.993 | 1.0 |
| 50 mM | 9.983 | 1.0 |
Experimental Methodology
-
Equilibration: Remove the dry powder vial from 0–8°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense on the powder, introducing water into your anhydrous system.
-
Mass Measurement: Using an analytical balance (0.01 mg precision), accurately weigh the target mass (e.g., 9.98 mg for a 50 mM stock) into a sterile, solvent-resistant microcentrifuge tube.
-
Solvent Addition: Pierce the septum of the anhydrous DMSO bottle with a sterile needle/syringe and extract the calculated volume (e.g., 1.0 mL). Dispense directly onto the powder.
-
Agitation & Cavitation: Vortex the tube vigorously for 30 seconds. Transfer the tube to a water bath sonicator maintained at 37°C. Sonicate for 5–10 minutes.
-
Visual Quality Control (Self-Validation): Hold the tube against a strong light source. The solution must be completely clear with no visible particulate matter or Schlieren lines. If turbidity persists, the dissolution is incomplete (see Troubleshooting).
-
Aliquoting: Immediately dispense the master stock into 10 µL to 50 µL single-use aliquots using sterile PCR tubes or cryovials.
-
Cryopreservation: Transfer the aliquots to a -20°C or -80°C freezer. Store in a dark, desiccated secondary container.
Workflow Visualization
Figure 1: Standardized DMSO solubilization workflow for pyrrolopyrimidine derivatives.
Troubleshooting & Edge Cases
-
Precipitation Upon Thawing: If an aliquot shows precipitation after being removed from -20°C storage, do not discard it immediately. Warm the vial to 37°C in a water bath and sonicate for 5 minutes until fully re-dissolved.
-
Incomplete Initial Dissolution: If a 50 mM solution remains cloudy after 15 minutes of sonication, the compound may have reached its kinetic solubility limit for that specific crystalline polymorph. Dilute the solution to 20 mM or 10 mM with additional anhydrous DMSO, vortex, and re-sonicate.
Sources
Technical Support Center: Optimizing the Synthesis of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information provided herein is based on established synthetic routes and proven laboratory practices.
Introduction
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors used in targeted therapies. The successful synthesis of this molecule is crucial for the advancement of numerous drug discovery programs. This guide provides a structured approach to troubleshooting and optimizing the synthetic pathway, focusing on scientific principles and practical solutions.
Synthetic Strategy Overview
The most common and reliable method for the synthesis of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step process. This typically begins with the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by functionalization at the 5-position. A general and effective approach is the halogenation of the 5-position, creating a reactive site for subsequent nucleophilic substitution with a methylsulfanyl source.
Troubleshooting low reactivity of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine in substitution reactions
Welcome to the technical support center for 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for substitution reactions involving this versatile heterocyclic compound. As a 7-deazapurine analog, this scaffold is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1][2] However, its reactivity in nucleophilic aromatic substitution (SNAr) reactions can be nuanced. This resource addresses common challenges in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for substitution reactions at the C4 position of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine?
The principal reaction mechanism is Nucleophilic Aromatic Substitution (SNAr).[3] This is typically a two-step addition-elimination process. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes the C4 position electrophilic and susceptible to attack by a nucleophile.[3] This initial attack temporarily disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer-like complex. In the subsequent step, the aromaticity is restored through the expulsion of the chloride leaving group.[3]
Q2: I am observing no or very low conversion of my starting material. What are the likely causes?
Low reactivity can stem from several factors. A systematic evaluation of the following is recommended:
-
Insufficient Nucleophilicity: The chosen nucleophile may be too weak to effectively attack the pyrimidine ring. For instance, anilines with strong electron-withdrawing groups will be less reactive than those with electron-donating groups.[3]
-
Steric Hindrance: Bulky substituents on either the nucleophile (e.g., ortho-substituted anilines) or near the C4 position of the pyrrolopyrimidine can significantly impede the reaction.[3][4]
-
Inadequate Reaction Temperature: Many SNAr reactions on chloropyrimidines necessitate elevated temperatures to proceed at a practical rate.[3] If the reaction is being conducted at room temperature, a gradual increase in temperature should be explored.
-
Suboptimal Solvent or Base: The choice of solvent and base is critical and can significantly influence the reaction outcome. Polar aprotic solvents like DMF, DMSO, or NMP are often effective. The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions.
Q3: My reaction is producing a significant amount of a hydrolyzed by-product instead of the desired substituted product. How can I mitigate this?
The formation of the corresponding 4-hydroxy derivative is a common side reaction, particularly when using water as a solvent or when there is residual moisture in the reaction setup. While water can be an effective solvent for some aminations, it can also act as a competing nucleophile.[3][5] To minimize hydrolysis, consider the following:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Solvent Choice: Switching to a non-protic solvent such as DMF, DMSO, or 1,4-dioxane can significantly reduce the extent of hydrolysis.
-
Temperature Control: High temperatures and prolonged reaction times can exacerbate hydrolysis.[3] If possible, try running the reaction at a lower temperature for a longer duration.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving common issues encountered during substitution reactions with 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine.
Issue 1: Low or No Product Formation
If you are struggling with low yields or a complete lack of product, a systematic optimization of reaction parameters is necessary.
Caption: A logical workflow for troubleshooting low reactivity.
Step-by-Step Protocol for Optimizing a Substitution Reaction with an Amine Nucleophile:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Solvent and Reagent Addition: Add an anhydrous polar aprotic solvent such as DMF or DMSO (to a concentration of approximately 0.1 M). Add the amine nucleophile (1.1 - 1.5 eq) followed by a suitable base (e.g., DIPEA or K₂CO₃, 2.0 - 3.0 eq).
-
Reaction Execution: Heat the reaction mixture to a starting temperature of 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Troubleshooting and Optimization:
-
If no reaction is observed after 2-4 hours, incrementally increase the temperature by 20 °C, up to the boiling point of the solvent.
-
If the reaction remains sluggish, consider switching to a different solvent system. For example, if the reaction is slow in DMF, try DMSO or n-butanol.
-
If solvent and temperature optimization are unsuccessful, screen different bases. For weaker amine nucleophiles, a stronger base like NaH or KHMDS might be necessary to generate the corresponding amide in situ, though this should be done with caution to avoid side reactions.
-
For particularly challenging substitutions, especially with anilines, consider palladium-catalyzed Buchwald-Hartwig amination conditions.[6]
-
| Parameter | Initial Condition | Optimization Strategy |
| Temperature | 80 °C | Increase in 20 °C increments |
| Solvent | DMF | Screen DMSO, NMP, n-BuOH, Dioxane |
| Base | DIPEA, K₂CO₃ | Screen Cs₂CO₃, NaH, KHMDS |
| Catalyst | None | Consider Pd-catalysis (e.g., Pd₂(dba)₃/Xantphos) |
Table 1. Recommended optimization parameters for substitution reactions.
Issue 2: Formation of Multiple Products and Purification Challenges
The presence of multiple spots on a TLC plate can indicate side reactions, incomplete reaction, or the formation of regioisomers if other reactive sites are present.
Q4: I am observing the formation of a disubstituted product. How can this be avoided?
While the C4 position is the most electrophilic site for SNAr on the pyrrolo[2,3-d]pyrimidine core, under harsh conditions or with highly reactive nucleophiles, subsequent reactions at other positions, such as the N7 of the pyrrole ring, can occur.
-
Protecting Groups: To ensure selectivity, consider protecting the N7 position of the pyrrole ring. A commonly used protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[6] This can be introduced prior to the substitution reaction and removed afterward.
-
Milder Conditions: Employing lower reaction temperatures and shorter reaction times can often favor the formation of the monosubstituted product.
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.05 - 1.1 eq) of the nucleophile.
Caption: Experimental workflow including N7 protection.
Q5: The electronic effects of the 5-(methylsulfanyl) group seem to be hindering my reaction. Can this be explained?
The methylsulfanyl (-SMe) group at the C5 position is generally considered to be a weak electron-donating group through resonance, which can slightly decrease the electrophilicity of the pyrimidine ring compared to an unsubstituted analog. However, its inductive effect is electron-withdrawing. The overall impact on reactivity is often subtle but can become significant with less reactive nucleophiles. In such cases, enhancing the reaction conditions (higher temperature, stronger base, or catalysis) is often sufficient to overcome this modest deactivation.
Concluding Remarks
Troubleshooting the reactivity of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine in substitution reactions requires a systematic and mechanistically informed approach. By carefully considering the nature of the nucleophile, optimizing reaction conditions, and employing protective group strategies when necessary, researchers can successfully utilize this important heterocyclic building block in the synthesis of complex molecular targets.
References
-
Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Substitution Reactions of 4(6)-Chlorodihydropyrimidines. R Discovery. Available at: [Link]
-
Optimization of organophotochemical SNAr reaction. ResearchGate. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. Available at: [Link]
-
Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. ACS Publications. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. PMC. Available at: [Link]
-
SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters - ACS Publications. Available at: [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. Europe PMC. Available at: [Link]
-
Synthesis and Significant Cytostatic Activity of 7-Hetaryl-7-deazaadenosines. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science. Available at: [Link]
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. Available at: [Link]
-
Steric and Stereoelectronic Effects in Organic Chemistry. ResearchGate. Available at: [Link]
-
C–H Imidation of 7-Deazapurines. PMC. Available at: [Link]
-
Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available at: [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine reaction mixtures
Technical Support Center: Purification of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers scaling up the synthesis of substituted pyrrolo[2,3-d]pyrimidines. The compound 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable, yet temperamental, intermediate used in the development of kinase inhibitors and other therapeutics[1]. Its amphoteric nature, the extreme electrophilicity of the C4-position, and the oxidation potential of the 5-methylsulfanyl group create a "perfect storm" for purification bottlenecks.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity isolation.
Physicochemical Profiling & Purification Strategy
Understanding the molecular behavior of your mixture is the first step in designing a rational purification strategy. Table 1 and Table 2 summarize the quantitative and qualitative properties that dictate our workflow.
Table 1: Physicochemical Properties & Chromatographic Impact
| Structural Feature | Chemical Liability | Impact on Purification | Mitigation Strategy |
| C4-Chloro Group | Highly electrophilic; prone to nucleophilic aromatic substitution (SNAr) by water. | Hydrolyzes to 4-hydroxy byproduct during aqueous workup if pH/temp are uncontrolled. | Maintain workup temperature <35°C and strictly control pH to 8–9[2]. |
| N7-Pyrrole NH | Strong hydrogen bond donor (pKa ~10-11). | Poor solubility in non-polar solvents; severe streaking on bare silica gel[1]. | Employ N7-protection (e.g., Tosyl) prior to chromatography[1]. |
| 5-Methylsulfanyl | Electron-donating, but susceptible to oxidation. | Co-elution of sulfoxide/sulfone byproducts if exposed to strong oxidants or air over time. | Avoid oxidizing conditions; utilize reverse-phase chromatography if oxidized impurities exceed 2%. |
Table 2: Common Impurities and Targeted Removal Methods
| Impurity Profile | Root Cause | Recommended Purification Method |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Acid/base-catalyzed hydrolysis of C4-Cl. | Aqueous partitioning (soluble in strong base) or direct recrystallization[3]. |
| Colored Tarry Byproducts | Polymerization or decomposition during chlorination (e.g., POCl3). | Activated charcoal treatment followed by filtration through Celite[3]. |
| Over-chlorinated Isomers | Excess chlorinating agent. | Selective crystallization using a Toluene/Heptane anti-solvent system[2]. |
Frequently Asked Questions (FAQs)
Q1: My product is hydrolyzing back to the 4-hydroxy starting material during the aqueous quench. How do I prevent this? A1: The pyrimidine ring is electron-deficient, making the C4-chloro position highly susceptible to hydrolysis. This is accelerated by residual acid (e.g., HCl from POCl3) and the heat of the quench. You must break this causality by controlling both temperature and pH. Quench the reaction by pouring it into ice water to keep the internal temperature strictly below 35°C, and immediately adjust the pH to 8–9 using concentrated NaOH or KOH[2]. This slightly alkaline pH neutralizes the acid without being harsh enough to drive base-catalyzed hydrolysis.
Q2: I am experiencing severe streaking on normal-phase silica gel, and my isolated yields are below 40%. Why? A2: The free N7-H of the pyrrole ring acts as a strong hydrogen bond donor, interacting aggressively with the silanol groups on the silica stationary phase. This leads to broad, streaking bands and irreversible adsorption[1]. If direct recrystallization fails, you must mask this hydrogen bond donor. Protecting the N7-position with a tosyl (Ts) group transforms the molecule into a highly lipophilic species that elutes sharply on silica gel using simple Hexane/Ethyl Acetate gradients[1].
Q3: How do I remove dark, colored impurities without losing my product on a column? A3: Colored impurities in pyrrolopyrimidine synthesis are often highly conjugated, polymeric byproducts. Instead of chromatography, dissolve your crude mixture in an organic solvent (like dichloromethane) and treat it with activated charcoal (approx. 10% w/w relative to your crude mass) at room temperature[3]. The charcoal selectively adsorbs these planar, polymeric species.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: pH-Controlled Aqueous Workup & Isolation
Purpose: To isolate the crude product while preventing C4-hydrolysis.
-
Cooling: Cool the crude chlorination reaction mixture to 0–10°C using an ice-salt bath.
-
Quenching: Slowly pour the mixture into vigorously stirred ice water (approx. 5 volumes relative to reaction volume). Validation Check: Monitor the internal temperature continuously; it must not exceed 35°C[2].
-
pH Adjustment: Add concentrated aqueous NaOH (or KOH) dropwise until the pH stabilizes between 8 and 9[2]. Causality: This specific pH window ensures the product remains un-ionized and precipitates, while neutralizing hydrolytic acids.
-
Aging: Stir the alkaline suspension at 20–30°C for a minimum of 1 hour to ensure complete precipitation and particle growth[2].
-
Isolation: Centrifuge or filter the product, wash thoroughly with cold water, and dry under vacuum at <80°C[2]. Validation Check: HPLC analysis should show <2% of the 4-hydroxy hydrolysis byproduct.
Protocol B: N7-Tosyl Protection for Chromatographic Rescue
Purpose: To enable flash chromatography for crude batches with poor solubility or complex impurity profiles.
-
Biphasic Setup: In a reaction vessel, combine crude 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), dichloromethane (10 volumes), and water (5 volumes).
-
Reagent Addition: Add potassium carbonate (1.5 eq), p-toluenesulfonyl chloride (1.1 eq), and a catalytic amount of tetrabutylammonium chloride (0.05 eq)[2]. Causality: The phase transfer catalyst is critical for ferrying the carbonate into the organic phase to deprotonate the N7-H, enabling rapid tosylation.
-
Reaction: Stir vigorously at room temperature for 2-4 hours. Validation Check: TLC (Hexane/EtOAc 7:3) should show complete consumption of the baseline-streaking starting material and the appearance of a high-Rf, tight spot[1].
-
Charcoal Treatment: Separate the organic phase, wash with water, and add activated charcoal (10% w/w). Stir for 30 minutes, then filter through a pad of Celite[3].
-
Solvent Exchange & Crystallization: Distill off the dichloromethane while slowly adding heptane[2]. The protected product will crystallize. Filter and dry.
Decision Workflow
Use the following logical workflow to determine whether your batch requires direct recrystallization or N7-protection followed by chromatography.
Purification workflow for 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine reaction mixtures.
References
-
BenchChem. "Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine". BenchChem. 3
-
ACS Publications. "Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor". Journal of Medicinal Chemistry. 1
-
Justia Patents. "Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine" (US10738058B2). Justia. 2
Sources
Technical Support Center: Troubleshooting 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating the complex reactivity of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine .
This molecule is a highly versatile, purine-isosteric scaffold used extensively in kinase inhibitor development (e.g., EGFR, CSF1R, and RET inhibitors) . However, its polyfunctional nature—featuring an acidic pyrrole nitrogen (N7), an electrophilic pyrimidine carbon (C4), and an oxidation-sensitive thioether (C5)—creates a minefield of potential side reactions. This guide dissects the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to ensure regioselectivity and high yields.
Global Functionalization Strategy
To prevent competing reactions, functionalization must follow a strict kinetic and thermodynamic hierarchy. The standard workflow mandates N7-protection prior to any C4 or C5 manipulation.
Fig 1: Idealized sequential workflow for pyrrolo[2,3-d]pyrimidine functionalization.
N7-Protection & Regioselectivity (FAQs)
Q: Why am I observing multiple alkylated or arylated products during C4 nucleophilic aromatic substitution (SNAr)? A: You are observing a classic competition between C4-SNAr and N7-alkylation. The pyrrole NH (N7) is relatively acidic. Under the basic conditions typically required to activate nucleophiles for C4-SNAr or cross-coupling, N7 is readily deprotonated. The resulting anion is highly nucleophilic. If N7 is left unprotected, the electrophile will attack the N7 position rather than the C4 position, leading to a mixture of N-alkylated byproducts and drastically reducing the yield of your target compound .
Fig 2: Mechanistic divergence showing C4-SNAr vs. N7-alkylation competition.
Q: Which protecting group is optimal for this scaffold? A: The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is the industry standard for pyrrolo[2,3-d]pyrimidines . Unlike Boc or Tosyl groups, which can be prematurely cleaved under strong nucleophilic conditions (e.g., during amination) or transition-metal catalysis, the SEM group is highly stable to both strong bases and palladium catalysts. It is easily removed later using Trifluoroacetic acid (TFA) or Tetrabutylammonium fluoride (TBAF).
Standard Protocol: N7-SEM Protection
This self-validating protocol ensures complete protection before downstream steps. TLC monitoring (Hexanes/EtOAc) should show a distinct non-polar shift.
-
Preparation: Dissolve 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C under an inert N₂ atmosphere.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality note: H₂ gas evolution indicates successful deprotonation. Stir for 30 minutes to ensure complete anion formation.
-
Protection: Add SEM-Cl (1.2 equiv) dropwise. Maintain the temperature at 0 °C for 15 minutes, then allow it to warm to room temperature for 2 hours.
-
Workup: Quench the reaction carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
C4-Functionalization: SNAr and Cross-Coupling
Q: During C4-SNAr with anilines, I see significant formation of a 4-oxo (hydrolyzed) byproduct. How can I minimize this? A: The C4-chlorine is highly activated. Trace water in your solvent, combined with the acidic or basic conditions used to drive the SNAr, leads to competitive nucleophilic attack by hydroxide/water, yielding the thermodynamically stable 4-oxo (lactam) derivative . To minimize this, you must strictly control the hydration of your reaction environment. If using acidic catalysis, the pKa of your nucleophile dictates the required conditions.
Quantitative Data: Side-Product Distribution in C4-SNAr The table below illustrates how the electronic nature of the nucleophile (aniline pKa) and the solvent system impact the ratio of desired product to the 4-oxo hydrolysis byproduct.
| Nucleophile (Aniline) | Substrate pKa | Reaction Conditions | Conversion to Target (%) | 4-Oxo Hydrolysis Byproduct (%) |
| p-Methoxyaniline | ~5.3 | Anhydrous n-BuOH, DIPEA, 110 °C | 85 - 90% | < 2% |
| p-Methoxyaniline | ~5.3 | Aqueous HCl, 100 °C | 94% | ~5% |
| p-Nitroaniline | < 2.0 | Aqueous HCl, 100 °C | < 20% | > 50% |
| o-Iodoaniline | ~2.6 | Anhydrous n-BuOH, DIPEA, 110 °C | 55% | ~15% (Steric hindrance) |
Data synthesized from established structure-activity relationship studies on pyrrolopyrimidine amination.
Q: Why does my Palladium-catalyzed Suzuki coupling at C4 yield dehalogenated starting material instead of the cross-coupled product? A: Dehalogenation occurs when the Pd(II) intermediate undergoes protodepalladation or β-hydride elimination (if aliphatic alcohols are used as solvents) faster than transmetalation. The C5-methylsulfanyl group slightly increases the electron density of the pyrimidine ring, which can slow down the oxidative addition and transmetalation steps. Solution: Switch to anhydrous conditions (e.g., Toluene/K₃PO₄) and use electron-rich, bulky ligands like XPhos or RuPhos , which accelerate transmetalation and reductive elimination, outcompeting the dehalogenation pathway .
Standard Protocol: C4-SNAr Amination
-
Setup: In a sealed tube, dissolve the SEM-protected 4-chloro-5-(methylsulfanyl)-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the desired amine (1.5 equiv) in anhydrous n-butanol or iso-propanol (0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality note: DIPEA acts as an acid scavenger, preventing HCl buildup which can stall the reaction or cause premature SEM deprotection.
-
Heating: Heat the mixture at 110 °C for 4–12 hours. Monitor by LC-MS.
-
Isolation: Concentrate the solvent in vacuo. Redissolve in DCM, wash with saturated NaHCO₃, dry, and purify via silica gel chromatography.
Managing the 5-Methylsulfanyl (SMe) Group
Q: My subsequent deprotection or functionalization steps are causing the C5-SMe group to oxidize. How do I prevent this? A: Thioethers are highly susceptible to oxidation, forming sulfoxides and sulfones. If your downstream chemistry involves oxidizing agents (e.g., peroxides, mCPBA, or even prolonged exposure to atmospheric oxygen under basic conditions), the C5-SMe group will oxidize.
-
If oxidation is undesired: Rigorously degas your solvents for all transition-metal catalyzed steps. Avoid using oxidative cleavage methods for protecting groups.
-
If oxidation is desired (The "Traceless Directing Group" approach): The SMe group can be intentionally oxidized to a sulfone (-SO₂Me) using 2.0 equivalents of mCPBA. The resulting sulfone is an excellent leaving group for subsequent desulfitative cross-coupling or SNAr at the C5 position, allowing for the introduction of aryl or alkyl groups at C5 late in the synthesis.
References
-
Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: National Institutes of Health (NIH / PMC) URL: [Link]
Technical Support Center: Troubleshooting Aqueous Solubility for 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 144927-56-0).
As a 7-deazapurine derivative, this compound is a highly valued "privileged scaffold" in medicinal chemistry, frequently used as an intermediate for synthesizing kinase inhibitors and purine bioisosteres[1][2]. However, working with this molecule presents a classic formulation challenge: it is a notorious "brick-dust" compound. Its rigid, planar aromatic core drives high crystal lattice energy via intermolecular hydrogen bonding, while the chloro and methylsulfanyl substituents significantly increase its lipophilicity. This guide provides field-proven, mechanistically grounded solutions to overcome its poor aqueous solubility across various experimental workflows.
Part 1: Frequently Asked Questions (Troubleshooting Workflows)
Q1: My compound precipitates immediately when I add it to my cell culture media. How can I prevent this "solvent shock"? A1: This occurs because the compound's high crystal lattice energy causes it to rapidly nucleate when the solvent polarity suddenly changes. To prevent this, never add the dry powder directly to aqueous media. Instead, create a concentrated master stock in 100% DMSO (a highly polar aprotic solvent that disrupts the hydrogen bond network of the pyrrolo[2,3-d]pyrimidine core). When transferring to aqueous media, add the DMSO stock dropwise while vortexing vigorously. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid cellular toxicity.
Q2: I am preparing an in vivo dosing solution for murine models. I cannot use 100% DMSO due to toxicity. What is the optimal vehicle? A2: You must use a multi-component cosolvent/surfactant system. We recommend the industry-standard formulation: 5% DMSO, 40% PEG-400, 5% Tween-80, and 50% Saline .
-
The Causality: DMSO initiates dissolution by breaking the crystal lattice. PEG-400 acts as a cosolvent to maintain solubility as polarity increases. Tween-80 (a surfactant) forms micelles that entrap the lipophilic methylsulfanyl and chloro groups, thermodynamically stabilizing the molecule when the final aqueous saline is introduced[3].
Q3: Can I use pH adjustment (acid/base) to dissolve this compound? A3: No. Unlike many pharmaceutical amines, the 7H-pyrrolo[2,3-d]pyrimidine core lacks a highly basic amine or a highly acidic proton that is easily ionizable within the physiological pH range (pH 2–10). Attempting to force dissolution with strong acids (e.g., 1M HCl) may degrade the methylsulfanyl group. Rely on cosolvents and surfactants rather than pH manipulation.
Q4: My NMR spectra in D₂O or CDCl₃ are just noise. How do I get a clear spectrum for structural validation? A4: The compound's solubility in D₂O is virtually zero, and it is only sparingly soluble in CDCl₃. For routine structural characterization, exclusively use DMSO-d₆ . It provides excellent solvation and clear resolution of the pyrrole N-H proton, which would otherwise be lost to exchange in protic solvents.
Part 2: Experimental Workflows and Visualization
Decision tree for solubility enhancement based on experimental application.
Mechanistic pathway of cosolvent and surfactant-mediated solubilization.
Part 3: Quantitative Data Presentation
To guide your solvent selection, the table below summarizes the kinetic solubility profile of 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine across standard laboratory vehicles. Kinetic solubility is defined here as the concentration maintained in solution after 90 minutes of vigorous shaking at room temperature[3][4].
| Solvent / Excipient System | Kinetic Solubility Limit | Application Suitability |
| Water / PBS (pH 7.4) | < 0.01 mg/mL | Unsuitable for direct dissolution |
| 100% DMSO | > 50 mg/mL | In vitro master stocks, NMR |
| 100% PEG-400 | ~ 15 mg/mL | Intermediate cosolvent |
| 20% HP-β-CD in Water | ~ 2.5 mg/mL | In vivo dosing (IV/PO) |
| 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline | ~ 10 mg/mL | In vivo dosing (IP/PO) |
| 0.5% DMSO in Cell Media | ~ 50 µM (Compound specific) | In vitro cellular assays |
Part 4: Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . If a step fails, the validation check will immediately alert you, preventing ruined downstream experiments.
Protocol A: Preparation of a 10 mM In Vitro Stock and Aqueous Dilution
-
Weighing: Weigh exactly 2.00 mg of 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine into a clean, dry 1.5 mL amber microcentrifuge tube.
-
Primary Solvation: Add 1.00 mL of anhydrous, cell-culture grade DMSO.
-
Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes to ensure complete disruption of the crystal lattice.
-
Validation Check 1 (Visual): Hold the tube up to a light source. The solution must be completely transparent with no floating particulates.
-
Aqueous Dilution: Pipette 995 µL of your target aqueous buffer (e.g., PBS or DMEM) into a new tube. While vortexing the buffer on medium speed, add 5 µL of the 10 mM DMSO stock dropwise directly into the center of the vortex.
-
Validation Check 2 (Spectrophotometric): Measure the Optical Density (OD) at 600 nm of your final aqueous dilution against a blank of pure buffer. An OD₆₀₀ of 0.000 confirms a true solution. Any elevation (e.g., OD₆₀₀ > 0.05) indicates micro-precipitation, meaning you have exceeded the kinetic solubility limit for that specific buffer.
Protocol B: Formulation for In Vivo Dosing (10 mg/mL Target)
Note: This protocol utilizes the 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline vehicle.
-
Solvation: Add 10.0 mg of the compound to a glass vial. Add 50 µL of DMSO. Vortex until a clear solution is achieved.
-
Cosolvent Addition: Add 400 µL of PEG-400 to the vial. Vortex for 2 minutes. The solution should remain clear.
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex for 1 minute. (Tween-80 is highly viscous; ensure accurate pipetting by using positive displacement pipettes or cutting the tip).
-
Aqueous Phase Addition: Slowly add 500 µL of 0.9% physiological saline dropwise while continuously vortexing.
-
Validation Check (Centrifugation): To validate complete dissolution, centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial. The absence of a pellet confirms a thermodynamically stable solution rather than a suspension.
References
-
Ihle Aarhus, T., et al. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry, vol. 66, no. 11, 2023, pp. 7223-7240. URL: [Link]
-
Seela, F., et al. "Synthetic Entries to and Biological Activity of Pyrrolopyrimidines." Chemical Reviews, vol. 116, no. 1, 2015, pp. 78-152. URL: [Link]
Sources
A Senior Application Scientist's Guide to the Structural Characterization and Validation of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a comprehensive framework for the structural characterization and analytical validation of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in pharmaceutical research. As drug development professionals, ensuring the unambiguous identification and purity of such molecules is paramount. This document moves beyond a simple recitation of protocols to offer a strategic comparison of analytical techniques, grounded in the principles of scientific integrity and field-proven expertise.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural analysis of organic molecules like 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine. Its power lies in its ability to provide detailed information about the chemical environment of each nucleus, allowing for the mapping of the molecular framework.
Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
| Proton | Chemical Shift (ppm) | Multiplicity | Carbon | Chemical Shift (ppm) |
| H-2 | ~8.6 | s | C-2 | ~151 |
| H-6 | ~7.5 | s | C-4 | ~153 |
| NH (H-7) | ~12.5 | br s | C-4a | ~118 |
| S-CH₃ | ~2.6 | s | C-5 | ~105 |
| C-6 | ~130 | |||
| C-7a | ~152 | |||
| S-CH₃ | ~15 |
Predictions are based on analysis of similar pyrrolo[2,3-d]pyrimidine derivatives and computational models.[1][2][3][4]
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. The choice of a suitable deuterated solvent is critical to avoid strong solvent signals that can obscure the analyte's peaks.[1][5][6]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[9][10] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[11][12][13][14]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[15][16]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[17][18]
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider are the number of scans (NS), acquisition time (AQ), and relaxation delay (D1).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
For unambiguous assignments, consider acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) using appropriate software such as TopSpin, Mnova, or SpinWorks.[19][20][21][22]
-
Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Orthogonal Analytical Techniques for Comprehensive Characterization
While NMR is the primary tool for structural elucidation, employing orthogonal analytical techniques is crucial for a comprehensive characterization and to build a robust data package for regulatory submission.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS provides vital information on the purity of the compound and confirms its molecular weight.
-
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into an HPLC system equipped with a suitable C18 column.
-
Develop a gradient elution method to achieve good separation of the main peak from any impurities.
-
The eluent is directed to a mass spectrometer (e.g., electrospray ionization - ESI) to obtain the mass-to-charge ratio (m/z) of the parent ion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule.
-
Interpretation of Expected Spectra:
-
N-H stretch: A broad peak is expected in the region of 3200-3500 cm⁻¹, characteristic of the pyrrole N-H group.
-
C-H stretch: Peaks in the 2850-3000 cm⁻¹ region corresponding to the methyl and aromatic C-H bonds.
-
C=N and C=C stretching: A series of sharp absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine and pyrrole rings.
-
C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.
-
Elemental Analysis
Elemental analysis provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur.[2] This data is used to confirm the molecular formula derived from mass spectrometry.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure determination. | Relatively low sensitivity, requires higher sample concentration. |
| HPLC-MS | Purity and molecular weight. | High sensitivity, excellent for purity assessment. | Provides limited structural information on its own. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, and requires minimal sample. | Does not provide information on the overall molecular structure. |
| Elemental Analysis | Empirical formula. | Confirms the elemental composition. | Does not provide structural information. |
Validation of the NMR Method for Quality Control
For use in a regulated environment, the NMR method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for analytical procedure validation.
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by comparing the spectrum of the analyte to that of potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of samples with known concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration and comparing the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the standard deviation or relative standard deviation of a series of measurements.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Decision-Making for Analytical Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique based on the analytical goal.
Conclusion
The structural characterization and validation of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine require a multi-faceted analytical approach. While NMR spectroscopy is the definitive tool for structural elucidation, its power is maximized when used in conjunction with orthogonal techniques such as HPLC-MS, FTIR, and elemental analysis. By following the detailed protocols and validation strategies outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and quality of this important pharmaceutical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
References
- Vertex AI Search. (2025, August 28).
- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
-
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]
-
Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved from [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
- Labinsights. (2025, February 19).
-
Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]
-
University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
BrainKart. (2018, June 29). Determination of Empirical Formula from Elemental Analysis Data. Retrieved from [Link]
- University of California, San Francisco. (2023, August 29).
-
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]
- University of Cambridge. (n.d.).
- Go up. (2023, July 24).
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- R-NMR. (n.d.).
- University of Florida. (n.d.).
- Chemistry LibreTexts. (2026, January 27). 3.2 Determining Empirical and Molecular Formulas.
- Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 127.
- UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -.
- University of California, Berkeley. (n.d.). NMR Data Acquisition and Processing Procedure.
- MDPI. (n.d.). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry.
- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- PubMed. (2008, June 15). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
-
Scribd. (n.d.). ICH Validation Analitcs Methods | PDF. Retrieved from [Link]
- MDPI. (2025, May 28).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2026, January 27). 3.
- ResearchGate. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles | Request PDF.
- European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2).
- Study.com. (2021, August 2). Determining the Empirical Formula of a Substance | Chemistry.
- MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- SciELO. (n.d.).
- ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
- ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- PMC. (2022, May 22). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents.
- MDPI. (n.d.).
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp.
- AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- IntechOpen. (n.d.).
- ResearchGate. (2023, July 21).
Sources
- 1. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1618-36-6 [chemicalbook.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 4. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR [m.chemicalbook.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | C18H12ClN3 | CID 2049536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 9. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine | 1389264-16-7 [sigmaaldrich.com]
- 11. nextsds.com [nextsds.com]
- 12. Visualizer loader [nmrdb.org]
- 13. 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1618-36-6 [sigmaaldrich.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. 7H-pyrrolo[2,3-d]pyrimidine, 4-chloro-7-cyclopentyl- [webbook.nist.gov]
- 17. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations [mdpi.com]
- 20. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 21. CAS 1389264-16-7 | 4-chloro-5-methanesulfinyl-7H-pyrrolo[2,3-d]pyrimidine - Synblock [synblock.com]
- 22. srinichem.com [srinichem.com]
Cytotoxicity comparison of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine analogs
An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the comparative cytotoxicity and kinase-inhibitory profiles of pyrrolo[2,3-d]pyrimidine derivatives.
Introduction: The Pyrrolo[2,3-d]pyrimidine Pharmacophore
In the landscape of targeted oncology and multi-kinase inhibition, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged bioisostere of the purine ring. By replacing the N7 atom of purine with a carbon atom, this scaffold maintains the critical hydrogen-bonding network required for ATP-competitive binding in the kinase hinge region while offering enhanced metabolic stability[1].
The specific intermediate, 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine , serves as a highly versatile building block for drug discovery. The causality behind its utility lies in its dual-functional nature:
-
C4-Chlorine Reactivity: The highly electrophilic C4 position undergoes rapid nucleophilic aromatic substitution (SNAr) with various amines, anilines, and hydrazines, allowing for the rapid generation of diverse libraries targeting the kinase ATP-binding pocket[2].
-
C5-Methylsulfanyl Modulation: The introduction of a methylsulfanyl group at the C5 position alters the electronic distribution of the pyrrole ring and increases the overall lipophilicity (LogP) of the resulting analogs. This structural modification enhances cellular permeability and often shifts the selectivity profile toward specific solid tumors (e.g., colon and lung carcinomas) by optimizing hydrophobic interactions within the kinase binding cleft.
Mechanism of Action: Kinase Inhibition and Apoptotic Induction
Pyrrolo[2,3-d]pyrimidine analogs exert their cytotoxic effects primarily through the multi-targeted inhibition of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR2, Her2, and non-receptor kinases like JAK[3][4].
By occupying the ATP-binding site, these analogs prevent the auto-phosphorylation of the kinase domain. This blockade disrupts downstream signaling cascades—specifically the JAK/STAT and PI3K/AKT pathways—leading to cell cycle arrest at the G0/G1 phase. Consequently, the intrinsic mitochondrial apoptotic pathway is triggered, characterized by the downregulation of the anti-apoptotic protein Bcl-2, the upregulation of Bax, and the executioner activation of Caspase-3[4].
Diagram 1: Mechanism of RTK inhibition and intrinsic apoptotic induction by pyrrolo[2,3-d]pyrimidines.
Cytotoxicity and Kinase Inhibition: A Comparative Analysis
To objectively evaluate the performance of synthesized 4-substituted pyrrolo[2,3-d]pyrimidine analogs, we must benchmark their cytotoxicity (IC50) and enzymatic inhibition against FDA-approved multi-kinase inhibitors such as Sunitinib and Erlotinib.
Recent structural-activity relationship (SAR) studies demonstrate that substituting the C4 position with halogenated benzylidenebenzohydrazides or urea moieties significantly enhances potency. For instance, urea-containing derivatives have shown exceptional sub-micromolar cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines[3]. Meanwhile, specific halogenated analogs (e.g., Compound 5k) exhibit nanomolar affinity for EGFR and Her2, matching or exceeding the performance of Sunitinib[4][5].
Table 1: Comparative Cytotoxicity and Kinase Inhibition Profiles
| Compound / Analog Class | Target Cell Line | Cytotoxicity IC50 (µM) | Primary Kinase Target | Kinase IC50 (nM) | Reference Standard Comparison |
| Compound 10a (Urea derivative) | PC3 (Prostate) | 0.19 ± 0.04 | Multi-kinase | N/A | Highly potent vs. standard chemotherapeutics[3] |
| Compound 9e (Urea derivative) | A549 (Lung) | 4.55 ± 0.31 | Multi-kinase | N/A | Superior to base scaffold[3] |
| Compound 5k (Hydrazide derivative) | HepG2 (Liver) | 29.0 ± 1.2 | EGFR / Her2 | 79 (EGFR) / 40 (Her2) | Outperforms Sunitinib (93 nM) against EGFR[5] |
| Compound 8f (Azepine derivative) | HT-29 (Colon) | 4.55 ± 0.23 | Multi-kinase | N/A | Highly selective for colon cancer cells[6] |
| Sunitinib (FDA Approved) | Broad Spectrum | 10.5 - 25.0 | VEGFR2 / PDGFR | 261 (EGFR) | Baseline multi-kinase reference[4] |
| Erlotinib (FDA Approved) | NSCLC | 2.5 - 15.0 | EGFR | 55 (EGFR) | Baseline EGFR reference[5] |
Data synthesized from recent in vitro evaluations of pyrrolo[2,3-d]pyrimidine derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies detail the critical workflows for synthesizing analogs from the 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine intermediate and evaluating their subsequent cytotoxicity.
SNAr Synthesis of C4-Substituted Analogs
Rationale: The chlorine atom at C4 is highly susceptible to nucleophilic attack. Using a polar protic solvent under reflux ensures complete conversion.
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine and 1.2 equivalents of the desired nucleophile (e.g., substituted aniline or hydrazine hydrate) in absolute ethanol[2][7].
-
Catalysis: Add a catalytic amount of glacial acetic acid or triethylamine (depending on the nucleophile's basicity) to act as an acid/base scavenger.
-
Reaction: Reflux the mixture at 80°C for 4–7 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase.
-
Purification: Upon completion, cool the mixture to 0°C. Filter the resulting precipitate under vacuum, wash with cold water and cold ethanol, and recrystallize from ethanol to yield the pure C4-substituted analog[2].
MTT Cell Viability Assay
Rationale: The MTT assay is a self-validating colorimetric system where the reduction of tetrazolium dye directly correlates to mitochondrial metabolic activity, providing a reliable measure of cell viability.
-
Seeding: Seed target cancer cells (e.g., HepG2, PC3) in 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of the synthesized analogs (ranging from 0.1 µM to 100 µM) in DMSO (final DMSO concentration < 0.5%). Treat the cells and incubate for 48 hours. Include Sunitinib as a positive control and vehicle (DMSO) as a negative control.
-
Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Apoptosis Evaluation via Flow Cytometry (Annexin V/PI)
Rationale: Distinguishing between early apoptosis, late apoptosis, and necrosis is critical for confirming the mechanism of action. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates DNA in cells with compromised membranes (late apoptosis/necrosis)[3].
-
Harvesting: Post-treatment (48h), harvest cells using trypsin-EDTA, wash twice with cold PBS, and centrifuge at 1500 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (1 × 10^5 cells).
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample.
Diagram 2: Standard experimental workflow for synthesizing and evaluating pyrrolo[2,3-d]pyrimidine analogs.
Conclusion
The 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine intermediate is a foundational pillar for developing next-generation multi-targeted kinase inhibitors. As demonstrated by the comparative data, rational substitution at the C4 position yields analogs that not only rival but occasionally surpass the cytotoxic efficacy and kinase selectivity of established clinical standards like Sunitinib and Erlotinib. By adhering to rigorous, self-validating experimental protocols, researchers can continue to leverage this scaffold to uncover potent apoptotic inducers for refractory malignancies.
References
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation Source: MDPI URL:[Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: Semantic Scholar / Molecules URL:[Link]
-
Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines Source: PubMed / Anti-Cancer Agents in Medicinal Chemistry URL:[Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: PMC / Pharmaceuticals (Basel) URL:[Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: PubMed / Pharmaceuticals (Basel) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine compared to standard JAK inhibitors
This guide provides a comparative analysis of the in vivo efficacy of Janus kinase (JAK) inhibitors, with a particular focus on therapeutics derived from the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold. While the specific compound 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is recognized as a synthetic intermediate, its core structure is fundamental to a class of potent JAK inhibitors. We will use Tofacitinib, a prominent drug synthesized from a related precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, as a central example for comparison against other standard-of-care JAK inhibitors, namely Ruxolitinib and Baricitinib.[1][2][3][4][5][6] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical performance of these critical therapeutics.
The Central Role of the JAK-STAT Pathway in Disease
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine and growth factor signals into a nuclear response, regulating gene expression.[7][8][9] This pathway is integral to a multitude of physiological processes, including immune responses, hematopoiesis, cell proliferation, and inflammation.[7][9] The dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.[7]
The pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of associated JAKs.[7][8][10] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[10] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to modulate gene expression.[8][10] The specificity of the cellular response is determined by the combination of the cytokine, receptor, JAKs, and STATs involved.
Figure 1: Simplified JAK-STAT Signaling Pathway.
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in JAK Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[9][11][12][13] This is due to its structural resemblance to adenosine, allowing it to effectively compete for the ATP-binding site of kinases. Its unique chemical properties and synthetic tractability have made it a foundational component in the design of numerous potent and selective JAK inhibitors.[9][12] Tofacitinib, a prominent JAK inhibitor, is synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, highlighting the importance of this chemical framework.[2][7][14]
In Vivo Efficacy of Tofacitinib (A Pyrrolo[2,3-d]pyrimidine-based Inhibitor)
Tofacitinib is an oral inhibitor of JAK1 and JAK3, with some activity against JAK2. Its efficacy has been extensively demonstrated in preclinical models of autoimmune diseases, particularly rheumatoid arthritis (RA).
Collagen-Induced Arthritis (CIA) Model
The CIA mouse model is a widely used preclinical model for RA, as it shares many immunological and pathological features with the human disease.[1][14]
-
Disease Induction: Arthritis is typically induced in susceptible mouse strains, such as DBA/1J, by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[1] A booster injection is given approximately 21 days later to ensure robust disease development.
-
Treatment and Assessment: In a representative study, oral administration of Tofacitinib (e.g., 30 mg/kg/day) starting after the establishment of arthritis has been shown to significantly reduce the clinical signs of the disease.[3] Efficacy is assessed by monitoring parameters such as arthritis score (a graded scale of paw swelling and redness), paw thickness, and histological analysis of joint inflammation and damage.[3]
Key Efficacy Findings for Tofacitinib in CIA Models:
-
Reduced Arthritis Severity: Tofacitinib treatment leads to a significant reduction in the overall arthritis score compared to vehicle-treated controls.[3]
-
Decreased Paw Swelling: A noticeable decrease in paw thickness is observed in Tofacitinib-treated mice.[3]
-
Inhibition of Inflammatory Mediators: Tofacitinib has been shown to suppress the production of pro-inflammatory cytokines such as IL-6, IL-17, and IFN-γ in vivo.
-
Preservation of Joint Integrity: Histological examination of the joints from Tofacitinib-treated animals reveals reduced synovial inflammation, cartilage destruction, and bone erosion.
Comparative In Vivo Efficacy of Standard JAK Inhibitors
Ruxolitinib (JAK1/JAK2 Inhibitor)
Ruxolitinib is a potent inhibitor of JAK1 and JAK2 and is the first FDA-approved drug for the treatment of myelofibrosis (MF).[11]
Patient-derived xenograft (PDX) models, where human MF cells are implanted into immunodeficient mice, are valuable for assessing the in vivo efficacy of therapeutic agents. Another common model involves the injection of Ba/F3 cells expressing the JAK2V617F mutation, which is a key driver of myeloproliferative neoplasms.[11]
-
Disease Induction: Immunodeficient mice are engrafted with primary human MF CD34+ cells or injected with JAK2V617F-expressing cell lines.[11]
-
Treatment and Assessment: Ruxolitinib is typically administered orally. Efficacy is evaluated by measuring spleen size and weight, white blood cell counts, and the burden of malignant cells.[11]
-
Reduction in Splenomegaly: Ruxolitinib treatment results in a significant reduction in spleen size, a hallmark of MF.[11]
-
Control of Myeloproliferation: The drug effectively reduces elevated white blood cell counts and the percentage of malignant cells in the peripheral blood and bone marrow.
-
Improved Survival: In preclinical models, Ruxolitinib has been shown to improve the overall survival of the animals.[11]
Baricitinib (JAK1/JAK2 Inhibitor)
Baricitinib is a selective inhibitor of JAK1 and JAK2, approved for the treatment of moderately to severely active RA.
Similar to Tofacitinib, the in vivo efficacy of Baricitinib is often evaluated in the CIA model in mice or rats.
-
Disease Induction and Assessment: The model is established as described for Tofacitinib.
-
Key Efficacy Findings for Baricitinib in Arthritis Models:
-
Dose-dependent Reduction in Arthritis Score: Baricitinib has been shown to significantly reduce clinical scores of arthritis in a dose-dependent manner.
-
Suppression of Inflammatory Cytokines: Treatment with Baricitinib leads to a decrease in the levels of key pro-inflammatory cytokines, such as IL-6 and IL-23.
-
Modulation of Immune Cell Populations: Baricitinib can alter the balance of immune cells, for instance, by reducing the proportion of Th1 and Th17 cells, which are critical drivers of autoimmune inflammation.
-
Comparative Data Summary
| Inhibitor | Primary Targets | Key In Vivo Model | Efficacy Endpoints | Key Findings |
| Tofacitinib | JAK1, JAK3 | Collagen-Induced Arthritis (CIA) | Arthritis Score, Paw Thickness, Histology, Cytokine Levels | Significant reduction in disease severity, joint damage, and pro-inflammatory cytokines (IL-6, IL-17).[3] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis (JAK2V617F) | Spleen Size, WBC Count, Survival | Marked reduction in splenomegaly, control of myeloproliferation, and improved survival.[11] |
| Baricitinib | JAK1, JAK2 | Collagen-Induced Arthritis (CIA) | Arthritis Score, Cytokine Levels, Immune Cell Profiling | Dose-dependent amelioration of arthritis, suppression of IL-6 and IL-23, and modulation of Th1/Th17 cell populations. |
Experimental Protocols
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol is a generalized representation and should be adapted based on specific experimental goals and institutional guidelines.
-
Animal Preparation: Use male DBA/1J mice, 8-10 weeks old.[1][14]
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in 0.05 M acetic acid and an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[14]
-
Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) and an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.
-
-
Clinical Assessment:
-
Begin scoring for signs of arthritis around day 21, and continue 3-4 times per week.
-
Score each paw on a scale of 0-4 based on the severity of redness and swelling (0=normal, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Treatment:
-
Initiate treatment when the mean arthritis score reaches a predetermined value (e.g., 4-6).
-
Administer the test compound (e.g., Tofacitinib, Baricitinib) or vehicle daily by oral gavage.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), collect blood for cytokine analysis.
-
Euthanize the mice and collect paws for histological processing (H&E staining for inflammation, Safranin O for cartilage) to assess synovitis, cartilage damage, and bone erosion.
-
Figure 2: Experimental Workflow for the CIA Model.
Protocol: Myelofibrosis Xenograft Model
This protocol is a generalized representation for establishing a cell line-derived xenograft model.
-
Cell Culture: Culture Ba/F3-EPOR-JAK2V617F cells under appropriate conditions.
-
Animal Preparation: Use immunodeficient mice (e.g., BALB/c or NOD/SCID), 6-8 weeks old.
-
Cell Implantation (Day 0):
-
Harvest and wash the cells, then resuspend in sterile PBS or saline at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension intravenously via the tail vein.[11]
-
-
Monitoring:
-
Monitor the mice for signs of disease, including weight loss, ruffled fur, and lethargy.
-
Perform periodic blood counts to monitor for leukocytosis.
-
-
Treatment:
-
Begin treatment with the test compound (e.g., Ruxolitinib) or vehicle by oral gavage once disease is established (e.g., 7-10 days post-injection).
-
-
Endpoint Analysis:
-
At a predetermined endpoint or when mice become moribund, euthanize the animals.
-
Measure spleen and liver weights.
-
Analyze peripheral blood and bone marrow for the percentage of leukemic cells (often tracked by a fluorescent marker like GFP).
-
Perform histological analysis of the spleen, liver, and bone marrow.
-
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of effective JAK inhibitors. As exemplified by Tofacitinib, molecules built upon this framework demonstrate robust in vivo efficacy in models of autoimmune disease. When compared to other standard JAK inhibitors like Ruxolitinib and Baricitinib, which are effective in models of myeloproliferative neoplasms and arthritis respectively, it is clear that the therapeutic utility of a given JAK inhibitor is dictated by its specific selectivity profile and the underlying pathology of the disease model. The preclinical data consistently show that targeting the JAK-STAT pathway is a highly effective strategy for mitigating the progression of these diseases. The choice of an appropriate in vivo model is paramount for accurately assessing the therapeutic potential of novel JAK inhibitors and for understanding the mechanistic basis of their efficacy.
References
- Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127.
- Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
- Guggino, G., et al. (2021). Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis. Arthritis Research & Therapy, 23(1), 1-12.
- AnyGenes. (n.d.).
- Liang, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2664-2683.
- ResearchGate. (n.d.).
- Hooke Laboratories. (n.d.). Protocols - CIA Induction in DBA/1 Mice.
- Brand, D. D. (2015). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 5(10), e1498.
- Bhole, R., et al. (2021). Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. Journal of Biomolecular Structure and Dynamics, 39(3), 967-985.
- Wikipedia. (2023).
- Seif, F., et al. (2017). The JAK/STAT Pathway: A General Overview. Immunology Letters, 187, 59-65.
- ResearchGate. (n.d.). Tofacitinib effects on the in vivo model of experimental arthritis.
- Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117.
- Kim, H. Y., et al. (2021). Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus. Frontiers in Immunology, 12, 704526.
- Wang, Y., et al. (2020). Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway. Frontiers in Immunology, 11, 1792.
- PubMed. (2021).
- da Silva, J. S., et al. (2023). Tofacitinib Treatment Ameliorates Muscle Loss in Collagen-Induced Arthritis Model.
- Irving, M., et al. (2017). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia.
- ResearchGate. (n.d.). Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis.
- Kleppe, M., et al. (2018). Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling. Blood Advances, 2(10), 1146-1157.
- Smolen, J. S., et al. (2023). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. Cells, 12(15), 1983.
- Novotny-Diermayr, V., et al. (2013). JAK1/2 and Pan-Deacetylase Inhibitor Combination Therapy Yields Improved Efficacy in Preclinical Mouse Models of JAK2 V617F -Driven Disease. Molecular Cancer Therapeutics, 12(9), 1676-1687.
- Kubo, S., et al. (2019). Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice.
- Taylor, P. C. (2019). Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis.
- Virtanen, A. T., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology, 12, 718338.
- Huang, J. F., et al. (2013). Evaluation of JAK inhibition with topical tofacitinib in an experimental autoimmune uveitis model (EAU). Investigative Ophthalmology & Visual Science, 54(15), 2536-2536.
- Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis.
- Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis.
- Fridman, J. S., et al. (2011). Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050. The Journal of Immunology, 186(1 Supplement), 127.18-127.18.
- Wang, X., et al. (2018). A Humanized Animal Model Predicts Clonal Evolution and Therapeutic Vulnerabilities in Myeloproliferative Neoplasms. Cell Stem Cell, 22(5), 689-702.e6.
- Harrington, R., et al. (2020). JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data.
- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
- Al-Salama, Z. T. (2022). Janus Kinase (JAK) Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data.
- LookChem. (n.d.). Cas 479633-63-1, 4-CHLORO-7-TOSYL-7H-PYRROLO[2,3-D]PYRIMIDINE.
- ChemicalBook. (2026, January 19). 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1.
- Bio-protocol. (2005, December 20). Xenograft Tumor Model Protocol.
- ChemicalBook. (2023, October 10).
- ResearchGate. (n.d.). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
- Verstovsek, S., et al. (2012). Long-term outcomes of ruxolitinib therapy in patients with myelofibrosis: 3-year update from COMFORT-I. Journal of Clinical Oncology, 30(15_suppl), 6509-6509.
- Unibest Industrial Co., Ltd. (n.d.). Cas No. 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (2024, May 11). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.
- UPF. (n.d.). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
- ResearchGate. (2022, December). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 11. US9828380B2 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 12. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
